molecular formula C29H32O3 B1684393 ZK112993 CAS No. 105114-63-4

ZK112993

Katalognummer: B1684393
CAS-Nummer: 105114-63-4
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: OPKMKRUFBKTTRF-GCNJZUOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RN refers to (11beta, 17beta)-isomer;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

105114-63-4

Molekularformel

C29H32O3

Molekulargewicht

428.6 g/mol

IUPAC-Name

(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1

InChI-Schlüssel

OPKMKRUFBKTTRF-GCNJZUOMSA-N

Isomerische SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O

Kanonische SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ZK 112,993
ZK 112993
ZK-112993

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZK112993

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent, synthetic steroid that functions as a progesterone (B1679170) receptor (PR) antagonist. Classified as a Type II antiprogestin, its mechanism of action is primarily centered on the competitive inhibition of progesterone binding to its receptor, leading to altered gene expression and subsequent physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, including its binding affinity to the progesterone receptor, its effects on receptor-DNA interactions, and its demonstrated anti-tumor activity in preclinical models. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and drug development purposes.

Introduction

Progesterone, a key steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon activation, the PR modulates the transcription of specific target genes, playing a crucial role in reproductive processes and contributing to the development and progression of hormone-dependent cancers, such as breast cancer. Progesterone antagonists, also known as antiprogestins, are compounds that competitively block the PR, thereby inhibiting the actions of progesterone.

This compound is a synthetic progestin antagonist that has demonstrated significant anti-tumor potential.[1] It is classified as a Type II progesterone antagonist, a category it shares with the well-known compound mifepristone (B1683876) (RU486).[2] This classification is based on its distinct interaction with the PR compared to Type I antagonists.

Molecular Mechanism of Action

Progesterone Receptor Binding
Interaction with the Progesterone Receptor and DNA

The classification of progesterone antagonists into Type I and Type II is based on their differential effects on the interaction of the PR with DNA.

  • Type I Antagonists (e.g., ZK98299/Onapristone): These compounds typically impair the association of the progesterone receptor with its target DNA sequences, known as progesterone response elements (PREs).

  • Type II Antagonists (e.g., this compound, Mifepristone): In contrast, Type II antagonists, including this compound, promote the binding of the progesterone receptor to PREs.[2]

Upon binding this compound, the progesterone receptor undergoes a conformational change that still permits dimerization and binding to PREs within the promoter regions of target genes. However, this antagonist-bound receptor complex is transcriptionally inactive. It fails to recruit the necessary co-activators required for the initiation of gene transcription. Instead, it is hypothesized to recruit co-repressor proteins, which actively silence gene expression. This "active repression" at the level of gene transcription is a hallmark of Type II progesterone antagonists.

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately leads to the inhibition of progesterone-mediated gene expression. The following diagram illustrates this signaling pathway.

ZK112993_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (inactive, with HSPs) This compound->PR Binds ZK112993_PR This compound-PR Complex PR->ZK112993_PR Conformational Change HSPs Heat Shock Proteins ZK112993_PR->HSPs Dissociation ZK112993_PR_dimer This compound-PR Dimer ZK112993_PR->ZK112993_PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) ZK112993_PR_dimer->PRE Binds CoR Co-repressors PRE->CoR Recruitment Gene Target Gene CoR->Gene Transcription_Blocked Transcription Blocked Gene->Transcription_Blocked Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Progesterone Receptor - Radiolabeled Progesterone - this compound dilutions start->prepare_reagents incubate Incubate Receptor, Radiolabeled Ligand, and this compound prepare_reagents->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 measure->analyze end End analyze->end

References

ZK112993: A Technical Guide to a Potent Progesterone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993 is a synthetic organic compound that has been identified as a potent progesterone (B1679170) receptor (PR) antagonist.[1][2] Its chemical structure and properties have been characterized, and its biological activity, particularly its potential as a tumor-inhibiting agent, has been investigated in preclinical studies. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, also known by its IUPAC name (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a synthetic steroidal derivative.[3] Its 2D chemical structure is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 428.24 g/mol [4]
XLogP 4.32[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Topological Polar Surface Area 54.37 Ų[4]
SMILES CC(=O)c1ccc(cc1)[C@H]1CC[C@H]2[C@@H]3CCC(=O)C=C[C@H]3CC[C@@]12[C@]1(O)C#CC1[3]

Mechanism of Action: A Type II Progesterone Receptor Antagonist

This compound is classified as a Type II progesterone receptor antagonist.[5] Unlike Type I antagonists that prevent the progesterone receptor (PR) from binding to DNA, Type II antagonists like this compound promote the formation of the PR-DNA complex. However, they prevent the subsequent conformational changes in the receptor that are necessary for the initiation of gene transcription.[5] This effectively blocks the downstream signaling cascade initiated by progesterone.

The progesterone receptor signaling pathway is a critical regulator of female reproductive functions and is implicated in the progression of certain cancers.[3] Progesterone, upon binding to its receptor, induces a conformational change, leading to dimerization and binding to progesterone response elements (PREs) on the DNA. This recruits coactivators and initiates the transcription of target genes. This compound, by binding to the PR and allowing DNA binding but preventing transcriptional activation, acts as a competitive inhibitor of progesterone-mediated gene expression.

Progesterone_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR HSP Heat Shock Proteins (HSP) PR->HSP PR_P_dimer PR-Progesterone Dimer PR->PR_P_dimer Dimerization PR_ZK_dimer PR-ZK112993 Dimer PR->PR_ZK_dimer Dimerization This compound This compound This compound->PR DNA DNA (with PRE) PR_P_dimer->DNA Translocation PR_ZK_dimer->DNA Translocation Coactivators Coactivators DNA->Coactivators Recruitment Blocked_Transcription Transcription Blocked DNA->Blocked_Transcription No Recruitment Target_Gene Target Gene Transcription Coactivators->Target_Gene Activation

Caption: Progesterone Receptor Signaling Pathway and Inhibition by this compound.

Preclinical In Vivo Studies

This compound has demonstrated significant tumor-inhibiting potential in preclinical models of hormone-sensitive breast cancer.

Table 2: Summary of In Vivo Antitumor Activity of this compound

Animal ModelTumor TypeTreatmentOutcomeReference
MouseMXT(+) mammary tumor5 mg/kg for 6 weeks (prophylactic)95% inhibition of tumor growth; superior to tamoxifen, diethylstilbestrol, and Onapristone[2]
MouseMXT(+) mammary tumor0.5, 1.0, and 2.0 mg/kg (established tumors)Strong, dose-dependent inhibition of tumor growth; superior to Onapristone at lower doses[2]
RatNMU-induced mammary carcinoma5 and 10 mg/kg (established tumors)Dose-dependent inhibition of tumor growth; slightly superior to Onapristone[2]
Nude MiceT61 human mammary carcinoma10 mg/kgSignificant retardation of tumor growth; superior to Onapristone[2]

Experimental Protocols

In Vitro Progesterone Receptor Binding Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general competitive radioligand binding assay to determine the affinity of a compound for the progesterone receptor would typically involve the following steps:

  • Preparation of Receptor Source: A cell line or tissue known to express the progesterone receptor (e.g., T47D breast cancer cells) is homogenized and centrifuged to isolate the cytosolic fraction containing the receptor.

  • Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antitumor Efficacy Study (General Workflow)

The in vivo studies cited for this compound likely followed a workflow similar to the one outlined below:

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Animal Model (e.g., Nude Mice) A2 Implant Hormone-Dependent Tumor Cells (e.g., T61) A1->A2 A3 Allow Tumors to Establish A2->A3 B1 Randomize Animals into Control and Treatment Groups A3->B1 B2 Administer Vehicle (Control) or this compound (Treatment) B1->B2 B3 Monitor Animal Health and Tumor Growth B2->B3 C1 Measure Tumor Volume at Regular Intervals B3->C1 C2 Collect Tumors at End of Study B3->C2 C3 Perform Statistical Analysis of Tumor Growth Inhibition C1->C3

Caption: General Experimental Workflow for In Vivo Antitumor Efficacy Studies.

Conclusion

This compound is a well-characterized and potent Type II progesterone receptor antagonist with demonstrated antitumor activity in preclinical models. Its mechanism of action, involving the formation of a transcriptionally inactive receptor-DNA complex, makes it a valuable tool for studying progesterone receptor signaling and a potential candidate for further development as a therapeutic agent for hormone-dependent diseases. Further research to quantify its binding affinity and to fully elucidate its pharmacological profile is warranted.

References

ZK112993: A Technical Guide to Synthesis, Purification, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and mechanism of action of ZK112993, a potent progesterone (B1679170) receptor antagonist. The information is compiled from available scientific literature and patents, offering a valuable resource for researchers in the field of steroid chemistry and pharmacology.

Chemical Profile of this compound

This compound, with the systematic name 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1-propynyl)-4,9-estradien-3-one, is a synthetic steroid that acts as a competitive antagonist of the progesterone receptor. Its chemical structure and key properties are summarized below.

PropertyValue
Systematic Name 11β-(4-acetylphenyl)-17β-hydroxy-17α-(1-propynyl)-4,9-estradien-3-one
Molecular Formula C₂₉H₃₀O₃
Molecular Weight 426.55 g/mol
Class Progesterone Receptor Antagonist

Synthesis of this compound Analogs

Experimental Protocol: Synthesis of a this compound Analog

The synthesis of the analog of this compound involves a sequence of reactions starting from (+)-estrone. A crucial step is the introduction of the 11β-aryl group via a Grignard reaction on a 5α,10α-epoxide intermediate. The final steps involve the formation of the dienone system.

DOT Script for Synthesis Workflow

Synthesis_Workflow Estrone (+)-Estrone Intermediate1 Protection & Ethynylation Estrone->Intermediate1 Several Steps Intermediate2 Epoxidation Intermediate1->Intermediate2 Intermediate3 Grignard Reaction with 4-bromoacetophenone derivative Intermediate2->Intermediate3 Intermediate4 Deprotection & Dehydration Intermediate3->Intermediate4 ZK112993_Analog This compound Analog Intermediate4->ZK112993_Analog

Caption: A representative synthetic workflow for a this compound analog.

Purification Methods

The purification of this compound and related steroidal compounds typically relies on standard chromatographic and crystallization techniques to achieve high purity.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of progesterone antagonists. Reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water.

Table 1: Representative HPLC Purification Parameters for Steroidal Compounds

ParameterCondition
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at a wavelength appropriate for the chromophore (e.g., ~240 nm)
Flow Rate Dependent on column dimensions
Crystallization

Crystallization is a crucial final step to obtain highly pure this compound. The choice of solvent is critical and is determined empirically. Common solvents for the crystallization of steroidal compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process typically involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist at the progesterone receptor (PR). Progesterone, the natural ligand for PR, plays a critical role in the regulation of the female reproductive cycle and pregnancy.

Under normal physiological conditions, the binding of progesterone to its intracellular receptor induces a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in processes such as endometrial receptivity and maintenance of pregnancy.

This compound, as an antagonist, binds to the progesterone receptor but fails to induce the conformational changes necessary for receptor activation. This binding of this compound to the PR prevents the binding of progesterone and blocks the downstream signaling cascade. Consequently, the expression of progesterone-responsive genes is inhibited.

DOT Script for Progesterone Receptor Signaling Pathway

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds & Activates This compound This compound This compound->PR Binds & Blocks PR_Active Activated PR (Dimer) PR->PR_Active Translocates (upon activation) PRE Progesterone Response Element (PRE) PR_Active->PRE Binds to DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Endometrial Changes) Gene_Transcription->Biological_Response Leads to

Caption: Progesterone receptor signaling and its antagonism by this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. While a specific, publicly available synthesis protocol remains elusive, the provided information on an analogous compound offers valuable insights for synthetic chemists. The purification of this compound can be achieved through standard chromatographic and crystallization techniques. Understanding its mechanism as a progesterone receptor antagonist is key to its application in research and drug development. This guide serves as a foundational resource for professionals working with this and similar steroidal compounds.

Unveiling the Molecular Target of ZK112993: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent synthetic steroid that has been identified as a high-affinity antagonist of the progesterone (B1679170) receptor (PR). This technical guide provides a comprehensive overview of the biological target identification of this compound, detailing its mechanism of action, binding affinities, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as an in-depth resource for researchers and professionals involved in steroid hormone receptor research and drug development.

Introduction

This compound is a synthetic steroid that has been investigated for its potential therapeutic applications, particularly in contexts where modulation of progesterone receptor activity is desired.[1] Understanding the precise molecular target and mechanism of action of this compound is crucial for its development as a therapeutic agent. This guide delineates the scientific evidence establishing the progesterone receptor as the primary biological target of this compound and explores its effects on downstream signaling pathways.

Biological Target: Progesterone Receptor (PR)

The primary biological target of this compound is the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. This compound acts as a potent antagonist of the PR.

Mechanism of Action: Type II Progesterone Receptor Antagonist

Progesterone receptor antagonists are classified into two main types based on their mechanism of action. This compound is categorized as a Type II antagonist .[2]

  • Type I Antagonists: These antagonists, upon binding to the PR, prevent the receptor from binding to DNA.

  • Type II Antagonists (including this compound): These antagonists promote the binding of the progesterone receptor to its specific DNA recognition sites, known as progesterone response elements (PREs). However, the binding of a Type II antagonist induces a conformational change in the receptor that prevents the recruitment of coactivators and the assembly of the transcriptional machinery. Consequently, gene transcription is not initiated.[2]

This mechanism allows this compound to effectively block the biological effects of progesterone. The trans-dominant repressive effects of the progesterone receptor A (PR-A) isoform are also induced by this compound.

Quantitative Data: Binding Affinities

Similarly, the cross-reactivity of this compound with other steroid receptors, such as the glucocorticoid receptor (GR), is an important consideration. Studies on related compounds suggest that some progesterone antagonists can exhibit affinity for the GR. However, specific quantitative data on the binding of this compound to the GR is also not publicly available.

CompoundTarget ReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
This compoundProgesterone Receptor (PR)High Affinity (Specific values not available)[1]
This compoundGlucocorticoid Receptor (GR)Data not available

Table 1: Summary of this compound Binding Affinity Data.

Experimental Protocols for Target Identification and Characterization

The identification and characterization of this compound as a progesterone receptor antagonist involve a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its receptor.

Objective: To quantify the affinity of this compound for the progesterone receptor and other steroid receptors.

Methodology:

  • Preparation of Receptor Source: A source of the progesterone receptor is prepared, typically from cell lysates (e.g., from T47D or MCF-7 breast cancer cells) or purified receptor protein.

  • Radioligand: A radiolabeled progestin with known high affinity for the PR (e.g., [³H]-promegestone or [³H]-ORG 2058) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Reporter Gene Assays

These cell-based assays are used to determine the functional activity of a compound (agonist or antagonist) on a specific receptor.

Objective: To assess the ability of this compound to inhibit progesterone-induced gene transcription.

Methodology:

  • Cell Culture: A suitable cell line that expresses the progesterone receptor (e.g., T47D) is used.

  • Transfection: The cells are transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with a known progesterone agonist (e.g., R5020) in the presence and absence of varying concentrations of this compound.

  • Measurement of Reporter Activity: The expression of the reporter gene is quantified by measuring its activity (e.g., luminescence for luciferase).

  • Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates its antagonistic activity.

G cluster_1 Reporter Gene Assay Workflow Cell_Culture Culture PR-expressing cells Transfection Transfect with PRE-reporter plasmid Cell_Culture->Transfection Treatment Treat with Progesterone +/- this compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Measure Reporter Gene Activity Lysis->Measurement Analysis Determine Antagonistic Effect Measurement->Analysis

Caption: Workflow for Reporter Gene Assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, in this case, the binding of the progesterone receptor to its DNA response element.

Objective: To determine the effect of this compound on the binding of the progesterone receptor to the progesterone response element (PRE).

Methodology:

  • Probe Preparation: A short DNA probe containing the PRE sequence is labeled (e.g., with ³²P or a fluorescent dye).

  • Binding Reaction: The labeled probe is incubated with a source of progesterone receptor (e.g., nuclear extract from treated cells) in the presence of progesterone or this compound.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled DNA probe is visualized. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

  • Analysis: As a Type II antagonist, this compound is expected to promote the formation of the PR-PRE complex, resulting in a shifted band.

G cluster_2 EMSA Workflow Probe_Prep Prepare Labeled PRE Probe Binding_Reaction Incubate Probe with PR +/- Ligands Probe_Prep->Binding_Reaction Electrophoresis Native Gel Electrophoresis Binding_Reaction->Electrophoresis Detection Visualize Labeled Probe Electrophoresis->Detection Analysis Analyze DNA-Protein Complex Formation Detection->Analysis

Caption: Workflow for Electrophoretic Mobility Shift Assay.

Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of events that ultimately leads to the blockage of progesterone-mediated gene expression.

G This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins PR->HSP Releases PR_this compound PR-ZK112993 Complex Dimerization Dimerization PR_this compound->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binds Transcription_Blocked Transcription Blocked PRE->Transcription_Blocked Leads to

Caption: this compound Signaling Pathway.

Conclusion

This compound has been unequivocally identified as a potent Type II progesterone receptor antagonist. Its mechanism of action involves binding to the PR, promoting its association with DNA, but ultimately preventing the transcriptional activation of target genes. While its high affinity for the PR is well-established qualitatively, further studies are required to provide precise quantitative binding data for both the progesterone and glucocorticoid receptors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel steroid receptor modulators. This comprehensive understanding is essential for advancing its potential therapeutic applications.

References

ZK112993: A Preclinical Overview of a Potent Progesterone Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies conducted on ZK112993, a potent Type II progesterone (B1679170) receptor (PR) antagonist. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational data supporting the potential therapeutic applications of this compound, particularly in the context of hormone-dependent cancers.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by acting as a competitive antagonist of the progesterone receptor. Unlike Type I antagonists which impair the receptor's ability to bind to DNA, this compound, as a Type II antagonist, promotes the binding of the progesterone receptor to progesterone response elements (PREs) on the DNA. However, this binding does not initiate the downstream transcriptional events typically triggered by progesterone. Instead, it is hypothesized that the this compound-PR complex fails to induce the necessary conformational changes in the receptor to recruit co-activators, thereby blocking the expression of progesterone-responsive genes involved in cell proliferation and survival.[1]

Signaling Pathway

The binding of this compound to the progesterone receptor interferes with the normal progesterone signaling cascade. Progesterone, upon binding to its receptor, typically triggers a signaling pathway that can involve the activation of downstream effectors such as the Wnt and RANKL signaling pathways. These pathways are crucial for the proliferation and expansion of hormone-responsive cells. By blocking the transcriptional activity of the progesterone receptor, this compound effectively inhibits these downstream proliferative signals.

ZK112993_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds DNA DNA (PRE) PR->DNA Translocates and Binds (Promoted by this compound) Gene_Expression Target Gene Expression (e.g., Wnt, RANKL) DNA->Gene_Expression Transcription Blocked Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation Inhibited

This compound Mechanism of Action

In Vitro Studies: Antiproliferative Effects

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., T47D, MCF-7)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Breast Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Experimental Workflow

In Vivo Studies: Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in preclinical animal models of hormone-dependent breast cancer.[3]

Quantitative Data from In Vivo Studies
Animal ModelTreatment and DosageOutcomeReference
MXT(+) Mammary Tumor (Mouse)5 mg/kg for 6 weeks (immediately after implantation)95% inhibition of tumor growth[3]
MXT(+) Mammary Tumor (Mouse)0.5, 1.0, and 2.0 mg/kg (on established tumors)Strong inhibition, comparable to ovariectomy and superior to Onapristone (B1677295) at lower doses[3]
T61 Human Mammary Carcinoma (Nude Mice)10 mg/kgSignificant retardation of tumor growth, superior to Onapristone[3]
NMU-induced Mammary Carcinoma (Rat)5 and 10 mg/kg (on established tumors)Dose-dependent inhibition of tumor growth, slightly superior to Onapristone[3]
Experimental Protocol: NMU-Induced Mammary Carcinoma Model in Rats

This protocol provides a general framework for inducing mammary tumors in rats to test the efficacy of anti-cancer compounds.

Objective: To evaluate the in vivo anti-tumor activity of this compound on established N-methyl-N-nitrosourea (NMU)-induced mammary tumors in rats.

Materials:

  • Female Sprague-Dawley rats (50-60 days old)

  • N-methyl-N-nitrosourea (NMU)

  • This compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Administer NMU (e.g., 50 mg/kg body weight) intraperitoneally to the rats.

  • Tumor Monitoring: Palpate the rats weekly to monitor for the appearance of mammary tumors.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 5-10 mm in diameter), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound at the desired doses (e.g., 5 and 10 mg/kg) and vehicle to the respective groups daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

NMU_Model_Workflow A NMU administration to female Sprague-Dawley rats B Monitor for tumor development A->B C Randomize rats with palpable tumors into groups B->C D Administer this compound or vehicle C->D E Measure tumor volume regularly D->E F Analyze tumor growth inhibition E->F

NMU-Induced Mammary Carcinoma Model Workflow

Pharmacokinetics

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available in the public literature. However, to provide a relevant context, the pharmacokinetic profiles of other well-characterized progesterone antagonists, onapristone and mifepristone (B1683876), are summarized below. It is important to note that these are for reference and the properties of this compound may differ.

Reference Pharmacokinetic Data of Progesterone Antagonists
ParameterOnapristoneMifepristone
Absorption Rapidly absorbed. Tmax is delayed with food.[4]Rapidly absorbed. Peak plasma concentrations reached ~90 minutes after administration.[5][6]
Distribution Large tissue diffusion suggested by a large volume of the deep compartment.[7]~98% bound to plasma proteins (albumin and alpha-1-acid glycoprotein).[5][6]
Metabolism Metabolized, with the main metabolite being N-mono-desmethyl onapristone.[4]Extensively metabolized in the liver, primarily by CYP3A4, through N-demethylation and terminal hydroxylation.[8][9][10]
Excretion -Primarily excreted in feces (~83%) and to a lesser extent in urine (~9%).[6]
Half-life (t1/2) ~4 hours (fasted state).[4]25 to 30 hours.[8]

Conclusion

The preliminary in vitro and in vivo data on this compound suggest that it is a potent progesterone antagonist with significant anti-tumor activity in preclinical models of hormone-dependent breast cancer. Its mechanism of action as a Type II antagonist that blocks the transcriptional activity of the progesterone receptor provides a strong rationale for its further investigation as a therapeutic agent. While detailed pharmacokinetic and in vitro potency data for this compound are not yet fully available, the existing studies lay a solid foundation for future research and development. Further studies are warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of ZK112993

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK112993 is a potent, synthetic progesterone (B1679170) antagonist that has demonstrated significant potential in preclinical cancer models. As an 11β-(4-acetyl-phenyl)-analog of Mifepristone, it exhibits a high affinity for the progesterone receptor (PR).[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound. It is important to note that while preclinical pharmacodynamic studies have been published, detailed quantitative pharmacokinetic data and specific experimental protocols for this compound are not extensively available in the public domain. This document synthesizes the existing information and presents generalized experimental methodologies and signaling pathways based on the characteristics of this compound as a Type II progesterone antagonist.

Pharmacodynamic Profile

This compound functions as a progesterone antagonist, exhibiting a strong anti-proliferative effect in hormone-sensitive cancers. Its primary mechanism of action is through competitive binding to the progesterone receptor.

Mechanism of Action: Type II Progesterone Antagonist

This compound is classified as a Type II progesterone antagonist. Unlike Type I antagonists which impair the association of the progesterone receptor with DNA, Type II antagonists like this compound promote the binding of the receptor to progesterone response elements (PREs) on the DNA. However, this binding does not lead to the subsequent conformational changes in the receptor that are necessary for the initiation of gene transcription. This results in a non-productive interaction that blocks the normal signaling pathway of progesterone.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Progesterone Progesterone Progesterone->PR Binds to PR_HSP Inactive PR-HSP Complex PR->PR_HSP Associated with PR_ZK_DNA PR-ZK112993-PRE Complex (Inactive) PR->PR_ZK_DNA with this compound PR_P_DNA PR-Progesterone-PRE Complex (Active) PR->PR_P_DNA with Progesterone HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Dissociates DNA DNA PRE Progesterone Response Element (PRE) PR_ZK_DNA->PRE Binds to Transcription_Blocked Transcription Blocked PR_ZK_DNA->Transcription_Blocked PR_P_DNA->PRE Binds to Transcription_Activated Transcription Activated PR_P_DNA->Transcription_Activated

Mechanism of Action of this compound as a Type II Progesterone Antagonist.
In Vivo Antitumor Activity

Preclinical studies have demonstrated the potent tumor-inhibiting effects of this compound in various rodent models of hormone-sensitive breast cancer.

Table 1: Summary of In Vivo Antitumor Efficacy of this compound

Animal ModelTumor TypeTreatment RegimenOutcomeReference
MouseHormone-dependent MXT(+) mammary tumor (implanted)5 mg/kg for 6 weeks95% inhibition of tumor growth; significantly superior to tamoxifen, diethylstilbestrol, and Onapristone.[1]
MouseEstablished MXT(+) mammary tumors0.5, 1.0, and 2.0 mg/kgStrong, dose-dependent inhibition of tumor growth, comparable to ovariectomy and superior to Onapristone at lower doses.[1]
Nude Mouse (castrated male)Receptor-positive human mammary carcinoma T61 (implanted)10 mg/kgSignificant retardation of tumor growth; superior to Onapristone but weaker than tamoxifen.[1]
RatNMU-induced mammary carcinoma (established tumors)5 and 10 mg/kgDose-dependent inhibition of tumor growth; slightly superior to Onapristone but weaker than ovariectomy.[1]

Pharmacokinetic Profile

cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Metabolite Identification & Excretion Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (IV and Oral Administration in Rodent Models) Metabolic_Stability->Dosing Permeability Permeability (e.g., Caco-2 assay) Permeability->Dosing Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Dosing Sampling Blood/Plasma Sampling (Time-course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Concentrations Sampling->Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC, F%) Analysis->PK_Parameters Metabolite_ID Metabolite Identification (In Vitro & In Vivo) Analysis->Metabolite_ID Excretion_Balance Excretion Balance Study (Urine, Feces) PK_Parameters->Excretion_Balance

Generalized Workflow for Preclinical Pharmacokinetic Profiling.

Experimental Protocols (Generalized)

The following are generalized protocols representing the types of experiments that would be conducted to determine the pharmacodynamic and pharmacokinetic properties of this compound.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the progesterone receptor.

Methodology:

  • Preparation of Receptor: A source of progesterone receptor is required, typically from the cytosol of cells known to express high levels of PR (e.g., T47D breast cancer cells) or a purified recombinant PR protein.

  • Radioligand: A radiolabeled progestin, such as [³H]-Progesterone, is used as the competitor.

  • Assay:

    • A constant concentration of the radioligand is incubated with the receptor preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding to the PR.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated to reflect the binding affinity.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in a xenograft mouse model of breast cancer.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Hormone-dependent human breast cancer cells (e.g., T61) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered at various doses (e.g., 5 and 10 mg/kg) via a specified route (e.g., oral gavage or subcutaneous injection) for a defined period. The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

This compound is a potent progesterone antagonist with demonstrated preclinical efficacy in inhibiting the growth of hormone-sensitive breast tumors. Its mechanism as a Type II antagonist provides a clear rationale for its antitumor activity. However, a comprehensive understanding of its pharmacokinetic profile is lacking in the public literature. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound to support its potential clinical development. The generalized protocols and workflows presented in this guide provide a framework for the types of studies that would be necessary to achieve this.

References

An In-depth Technical Guide on the Core Safety and Toxicity Assessment of ZK112993 (Lilopristone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as lilopristone (B1675395), is a synthetic steroid that acts as a potent progesterone (B1679170) and glucocorticoid receptor antagonist.[1] Its primary mechanism of action involves blocking the cellular receptors for progesterone, thereby inhibiting the biological effects of this hormone.[1] This activity has led to its investigation for potential applications in fertility regulation, including contraception and early termination of pregnancy.[1] As with any drug candidate, a thorough assessment of its safety and toxicity profile is a critical component of the drug development process. This guide provides a technical overview of the key aspects of the safety and toxicity assessment for this compound.

Pharmacological Effects

The primary pharmacological action of this compound is the competitive antagonism of the progesterone receptor. In animal studies, lilopristone has demonstrated potent abortifacient effects. For instance, in common marmosets, treatment with lilopristone induced a premature drop in plasma progesterone levels, decidual collapse, and expulsion of fetuses.[1] These effects are attributed to both the direct blockage of progesterone receptors in target organs and a potential decrease in progesterone synthesis.[1]

Core Safety and Toxicity Assessment

A comprehensive preclinical safety and toxicity evaluation is essential to characterize the potential risks associated with a new chemical entity. This process typically involves a tiered approach, starting with acute toxicity studies, followed by sub-chronic and chronic toxicity assessments. These studies are conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

Objective: To determine the potential for adverse effects following a single oral dose of the test substance.

Experimental Protocol (Based on OECD Guideline 423):

  • Test System: Typically, a rodent species such as the rat is used.[2][3]

  • Dosing: A single oral dose of the substance is administered. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed effects.[3]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[3]

  • Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), which is the dose that is lethal to 50% of the test animals. Other observations include clinical signs of toxicity and gross pathological changes at necropsy.[4][5]

Data Presentation:

While specific LD50 values for this compound are not publicly available, the results of an acute oral toxicity study would be summarized as follows:

ParameterResult
Test Species e.g., Wistar Rat
Guideline OECD 423
LD50 (Oral) Not publicly available
Clinical Signs e.g., Sedation, lethargy, etc. (if observed)
Pathological Findings e.g., No significant findings (if applicable)
Repeated Dose 28-Day Oral Toxicity

Objective: To evaluate the toxicity of a substance after repeated oral administration over a 28-day period.

Experimental Protocol (Based on OECD Guideline 407):

  • Test System: Typically conducted in a rodent species.[6][7][8]

  • Dosing: The test substance is administered daily for 28 days at three or more dose levels, along with a control group.[7]

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[7]

  • Endpoints: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[7]

Data Presentation:

Key findings from a 28-day repeated-dose study for this compound would be presented in a table similar to this:

ParameterFindings
Test Species e.g., Sprague-Dawley Rat
Guideline OECD 407
NOAEL Not publicly available
Target Organs of Toxicity Not publicly available (would be identified through histopathology)
Key Hematological Effects e.g., Changes in red or white blood cell counts (if observed)
Key Biochemical Effects e.g., Alterations in liver enzymes or kidney function markers (if observed)
Repeated Dose 90-Day Oral Toxicity

Objective: To assess the cumulative toxic effects of a substance over a longer duration of exposure.

Experimental Protocol (Based on OECD Guideline 408):

  • Test System: Typically performed in a rodent species.[9][10][11][12]

  • Dosing: The test substance is administered daily for 90 days at multiple dose levels.[10][11]

  • Observations: Similar to the 28-day study, with detailed clinical observations, body weight, and food consumption monitoring.[11]

  • Endpoints: Comprehensive hematology, clinical biochemistry, and urinalysis are conducted. A thorough gross and microscopic pathological examination of organs and tissues is performed to identify any long-term toxic effects and establish a NOAEL.[10][12]

Data Presentation:

The summary of a 90-day toxicity study for this compound would be structured as follows:

ParameterFindings
Test Species e.g., Wistar Rat
Guideline OECD 408
NOAEL Not publicly available
Target Organs of Toxicity Not publicly available
Key Long-Term Toxic Effects e.g., Evidence of organ damage or functional impairment (if observed)

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

This compound acts as an antagonist at the progesterone receptor. The following diagram illustrates the general signaling pathway of progesterone, which is inhibited by this compound.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP_complex Inactive PR-HSP Complex Progesterone->PR_HSP_complex Binds PR Progesterone Receptor (PR) PR_active Active PR Dimer PR->PR_active Dimerizes HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociates PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) PR_active->PRE Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates This compound This compound (Lilopristone) This compound->PR_HSP_complex Blocks Binding

Caption: Progesterone receptor signaling pathway and the antagonistic action of this compound.

Glucocorticoid Receptor Antagonism

This compound also exhibits antagonistic activity at the glucocorticoid receptor. This can lead to a disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis.

HPA_Axis_Antagonism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH (+) Cortisol Cortisol Adrenal->Cortisol Secretes Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary Negative Feedback (-) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds This compound This compound This compound->GR Blocks GR->Hypothalamus GR->Pituitary

Caption: Disinhibition of the HPA axis by this compound through glucocorticoid receptor antagonism.

Preclinical Oral Toxicity Assessment Workflow

The following diagram outlines a typical workflow for assessing the oral toxicity of a new chemical entity in a preclinical setting.

Toxicity_Workflow start New Chemical Entity (e.g., this compound) acute_tox Acute Oral Toxicity (OECD 423) start->acute_tox dose_range Dose Range Finding Studies acute_tox->dose_range subchronic_tox_28 28-Day Repeated Dose Toxicity (OECD 407) dose_range->subchronic_tox_28 subchronic_tox_90 90-Day Repeated Dose Toxicity (OECD 408) subchronic_tox_28->subchronic_tox_90 chronic_tox Chronic Toxicity Studies (if required) subchronic_tox_90->chronic_tox safety_assessment Safety Assessment Report (NOAEL determination) subchronic_tox_90->safety_assessment chronic_tox->safety_assessment end Informs Clinical Trial Dosing safety_assessment->end

Caption: A typical workflow for preclinical oral toxicity assessment of a new drug candidate.

Conclusion

The preclinical safety and toxicity assessment of this compound (lilopristone) is a critical step in its development. While specific quantitative data from standardized toxicity studies are not publicly available, the established pharmacological profile as a potent progesterone and glucocorticoid receptor antagonist provides a basis for understanding its potential biological effects. A comprehensive evaluation following established OECD guidelines for acute, sub-chronic, and potentially chronic toxicity would be necessary to fully characterize its safety profile and establish safe dosage levels for any potential clinical applications. The information and standardized protocols outlined in this guide provide a framework for understanding the necessary steps in the safety and toxicity assessment of this compound and similar drug candidates.

References

Cellular Uptake and Distribution of ZK112993: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993 is a potent, non-competitive progesterone (B1679170) receptor (PR) antagonist.[1] Understanding its cellular uptake and distribution is critical for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide synthesizes the available information on the cellular transport and localization of this compound and related progesterone antagonists. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide draws upon data from analogous Type II progesterone antagonists, such as RU486 (Mifepristone), and general principles of steroid hormone cellular transport.

Core Concepts in Cellular Uptake of Steroidal Compounds

The cellular uptake of small, lipophilic molecules like this compound is generally governed by several mechanisms:

  • Passive Diffusion: As lipophilic molecules, steroids can readily traverse the lipid bilayer of the cell membrane.[2] This process is driven by the concentration gradient of the free drug. The lipophilicity of a compound, often estimated by its octanol/water partition coefficient, is a key determinant of its ability to cross cell membranes.[3]

  • Facilitated Diffusion: This process involves membrane-bound carrier proteins that bind to the steroid and facilitate its transport across the membrane. This mechanism is faster than simple diffusion and is saturable.

  • Active Transport: This energy-dependent process can move molecules against their concentration gradient and involves specific transporter proteins. While less common for steroid hormones, some evidence suggests the existence of active transport mechanisms for certain steroids.[4]

Quantitative Data on Cellular Uptake and Activity of Progesterone Antagonists

Compound/ClassCell Line/SystemKey FindingsCitation(s)
RU486 (Mifepristone) Human Neuroblastoma SK-N-SH cellsDose-dependent inhibition of ³H-thymidine incorporation, with maximum effect at 10 µM.[5]
RU486 (Mifepristone) MDA-MB-231 breast cancer cellsConcentration-dependent inhibition of cell adhesion to endothelial monolayers, with significant effects at 25-100 µM.[6]
Onapristone (B1677295) T47-D and SK-BR-3 breast cancer cellsInhibited cell growth in a manner correlated with progesterone receptor concentration.[7]
Steroids (general) LNCaP cellsCellular uptake is rapid and structure-specific, with more lipophilic steroids reaching higher intracellular concentrations. This accumulation is largely a passive process.[8][9]
Lipophilic Drugs HeLa cellsCellular uptake and elimination kinetics vary depending on the nanocarrier used, with some evidence for both direct diffusion and endocytosis.[10]

Signaling Pathway of Type II Progesterone Antagonists

This compound is classified as a Type II progesterone antagonist.[1] Unlike Type I antagonists that prevent the progesterone receptor (PR) from binding to DNA, Type II antagonists like this compound promote the binding of the PR to progesterone response elements (PREs) on the DNA. However, the antagonist-bound receptor fails to induce the necessary conformational changes to recruit coactivators and initiate transcription.[1][11] This leads to a transcriptionally inactive state, effectively blocking the action of progesterone.

Type_II_Antagonist_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) ZK_PR_complex This compound-PR Complex This compound->ZK_PR_complex PR->ZK_PR_complex Binding HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) ZK_PR_complex->PRE Binding Transcription_Blocked Transcription Blocked PRE->Transcription_Blocked No Coactivator Recruitment

Caption: Signaling pathway of this compound as a Type II progesterone antagonist.

Experimental Protocols

Detailed experimental protocols for assessing the cellular uptake and distribution of this compound are not available. However, the following are generalized methodologies commonly used for studying the cellular transport of small molecule drugs, particularly those with properties similar to steroid hormones.

Protocol 1: Cellular Uptake Assay using Radiolabeled Compound

This protocol is adapted from methodologies used for studying steroid uptake.[8]

Objective: To quantify the rate and extent of this compound uptake into cultured cells.

Materials:

  • Cultured cells (e.g., T47-D, a PR-positive breast cancer cell line)

  • Cell culture medium and supplements

  • Radiolabeled this compound (e.g., ³H-ZK112993)

  • Unlabeled this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and grow to a confluent monolayer.

  • Pre-incubation: Wash the cells with serum-free medium or a suitable buffer.

  • Initiation of Uptake: Add medium containing a known concentration of radiolabeled this compound to each well. For competition assays, co-incubate with an excess of unlabeled this compound.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate on ice to ensure complete lysis.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another portion of the lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization.

  • Data Analysis: Calculate the intracellular concentration of this compound at each time point and normalize to the total protein content.

Protocol 2: Subcellular Fractionation for Distribution Analysis

Objective: To determine the distribution of this compound in different cellular compartments.

Materials:

  • Cultured cells treated with this compound (radiolabeled or unlabeled)

  • Subcellular fractionation kit (commercially available kits for isolating nuclei, mitochondria, cytoplasm, etc.)

  • Analytical method for this compound quantification (e.g., liquid scintillation counting for radiolabeled compound, or LC-MS/MS for unlabeled compound)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound for a defined period.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization.

  • Subcellular Fractionation: Follow the manufacturer's protocol for the subcellular fractionation kit to isolate the desired organelles (e.g., nucleus, cytoplasm, mitochondria, microsomes).

  • Quantification: Quantify the amount of this compound in each fraction using an appropriate analytical method.

  • Data Analysis: Express the amount of this compound in each fraction as a percentage of the total cellular amount to determine its subcellular distribution.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cellular uptake of a compound like this compound.

Cellular_Uptake_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Select_Cell_Line Select Appropriate Cell Line (e.g., PR-positive) Prepare_Reagents Prepare Radiolabeled or Fluorescently Labeled this compound Select_Cell_Line->Prepare_Reagents Optimize_Conditions Optimize Incubation Time, Concentration, and Temperature Prepare_Reagents->Optimize_Conditions Cell_Culture Cell Culture and Seeding Optimize_Conditions->Cell_Culture Drug_Incubation Incubate Cells with this compound Cell_Culture->Drug_Incubation Wash_and_Lyse Wash Cells and Prepare Lysates Drug_Incubation->Wash_and_Lyse Quantification Quantify Intracellular Drug (Scintillation Counting or LC-MS/MS) Wash_and_Lyse->Quantification Data_Normalization Normalize Data (e.g., to protein concentration) Quantification->Data_Normalization Kinetic_Analysis Perform Kinetic Analysis (Uptake rate, steady-state) Data_Normalization->Kinetic_Analysis Statistical_Analysis Statistical Analysis Kinetic_Analysis->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Caption: General experimental workflow for cellular uptake studies.

Conclusion

While direct experimental data on the cellular uptake and distribution of this compound is limited, the information available for other Type II progesterone antagonists and the general principles of steroid hormone transport provide a solid framework for understanding its likely behavior. This compound is expected to readily cross cell membranes due to its lipophilic nature and subsequently interact with the intracellular progesterone receptor to exert its antagonistic effects. The experimental protocols and workflows outlined in this guide offer a starting point for researchers aiming to conduct specific studies on this compound to fill the existing knowledge gaps. Future research should focus on generating quantitative data on the uptake kinetics and subcellular localization of this compound to further refine our understanding of its pharmacology.

References

Methodological & Application

Application Notes and Protocols for ZK112993 (Onapristone) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as Onapristone, is a potent, synthetic steroid that functions as a pure progesterone (B1679170) receptor (PR) antagonist. It has been extensively utilized in preclinical animal models to investigate the role of progesterone signaling in various physiological and pathological processes, most notably in oncology. These application notes provide detailed protocols and data for the use of this compound in common animal models of cancer.

This compound is classified as a Type II progesterone antagonist. Unlike Type I antagonists which prevent the progesterone receptor from binding to DNA, Type II antagonists like this compound allow the receptor to bind to DNA but prevent the subsequent recruitment of co-activators necessary for gene transcription. This effectively blocks progesterone-mediated cellular responses.[1]

Mechanism of Action: Progesterone Receptor Antagonism

Progesterone, a steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, initiating their transcription. This signaling pathway is crucial in the development and progression of hormone-dependent cancers, such as certain types of breast and gynecological tumors.

This compound competitively binds to the PR, preventing the binding of progesterone. As a Type II antagonist, this compound-bound PR can still dimerize and bind to PREs. However, the conformation induced by this compound binding is distinct from that induced by progesterone. This altered conformation prevents the recruitment of transcriptional co-activators and may even recruit co-repressors, thereby inhibiting the transcription of progesterone-responsive genes. This leads to the anti-proliferative effects observed in hormone-sensitive cancer models.[1]

ZK112993_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound (Onapristone) This compound->PR Binds & Blocks PR_dimer_active Active PR Dimer PR->PR_dimer_active Dimerization & Activation PR_dimer_inactive Inactive PR Dimer PR->PR_dimer_inactive Dimerization & Inactivation PRE Progesterone Response Element (PRE) on DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates No_Transcription Transcription Blocked PRE->No_Transcription Prevents Initiation PR_dimer_active->PRE Binds PR_dimer_inactive->PRE Binds

Mechanism of this compound as a progesterone receptor antagonist.

Experimental Protocols

Protocol 1: Inhibition of Hormone-Dependent MXT(+) Mouse Mammary Tumors

This protocol is designed to assess the efficacy of this compound in a hormone-dependent mouse mammary tumor model.

Materials:

  • This compound (Onapristone)

  • Benzyl (B1604629) benzoate (B1203000)

  • Castor oil

  • MXT(+) mammary tumor cells or tumor fragments

  • Female mice (e.g., B6D2F1)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Model:

    • Implant MXT(+) mammary tumor fragments subcutaneously into the flank of female mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Preparation of this compound Solution:

    • Prepare a stock solution by dissolving this compound in benzyl benzoate.

    • For administration, dilute the stock solution with castor oil to the final desired concentration. A common ratio is 1:10 (v/v) of benzyl benzoate to castor oil.[2] The final volume for subcutaneous injection should be approximately 0.1 mL per 20g mouse.

  • Dosing and Administration:

    • Divide mice into treatment and control groups.

    • Treatment Groups: Administer this compound subcutaneously at doses ranging from 0.5 to 5 mg/kg body weight.[3] A common frequency is once daily.

    • Control Group: Administer the vehicle (benzyl benzoate and castor oil mixture) subcutaneously at the same volume and frequency as the treatment groups.

    • Continue treatment for a predefined period, for example, 6 weeks.[3]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

MXT_Mammary_Tumor_Protocol start Start implant Implant MXT(+) Tumor Fragments in Mice start->implant establish Allow Tumors to Establish (50-100 mm³) implant->establish randomize Randomize Mice into Control & Treatment Groups establish->randomize prepare Prepare this compound in Benzyl Benzoate/Castor Oil randomize->prepare administer Administer this compound (0.5-5 mg/kg) or Vehicle Subcutaneously Daily prepare->administer monitor Monitor Tumor Volume & Body Weight (2-3x/week) administer->monitor endpoint Endpoint (e.g., 6 weeks) monitor->endpoint euthanize Euthanize & Excise Tumors endpoint->euthanize analyze Analyze Tumor Weight & Perform Further Analysis euthanize->analyze end End analyze->end

Experimental workflow for this compound in MXT(+) mouse mammary tumors.
Protocol 2: Inhibition of NMU-Induced Rat Mammary Carcinoma

This protocol outlines the use of this compound in a chemically-induced rat mammary tumor model.

Materials:

  • This compound (Onapristone)

  • N-methyl-N-nitrosourea (NMU)

  • Vehicle for this compound (e.g., benzyl benzoate and castor oil)

  • Female Sprague-Dawley rats

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Tumor Induction:

    • Induce mammary tumors in female Sprague-Dawley rats by administering NMU. This is typically done via intravenous or intraperitoneal injection at a specific age (e.g., 50-60 days old).

    • Monitor the rats for tumor development by palpation.

  • Treatment Initiation:

    • Once tumors are established and have reached a measurable size, randomize the rats into treatment and control groups.

  • Preparation of this compound Solution:

    • Prepare the dosing solution as described in Protocol 1.

  • Dosing and Administration:

    • Treatment Groups: Administer this compound subcutaneously at doses of 5 and 10 mg/kg body weight.[3]

    • Control Group: Administer the vehicle solution.

    • The administration is typically performed daily.

  • Monitoring and Data Collection:

    • Measure tumor size with calipers weekly.

    • Monitor the number of tumors per rat.

    • Record animal body weight and monitor for any signs of toxicity.

    • At the study endpoint, collect tumors for further analysis.

Protocol 3: Human Tumor Xenografts in Nude Mice

This protocol is for evaluating this compound's effect on human progesterone receptor-positive (PR+) cancer cell lines grown as xenografts in immunodeficient mice.

Materials:

  • This compound (Onapristone)

  • PR+ human cancer cell line (e.g., T61 breast carcinoma)

  • Immunodeficient mice (e.g., nude mice)

  • Matrigel (optional, to improve tumor take rate)

  • Vehicle for this compound

  • Standard cell culture and animal handling equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture the PR+ human cancer cells under standard conditions.

    • Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each nude mouse.

  • Treatment:

    • Once tumors are established, randomize the mice into groups.

    • Prepare and administer this compound as described previously. A dose of 10 mg/kg has been shown to be effective in this model.[3]

  • Monitoring:

    • Monitor tumor growth, body weight, and animal health as described in the previous protocols.

    • The study duration will depend on the growth rate of the specific cell line.

Data Presentation

The following tables summarize the quantitative data from preclinical studies using this compound in various animal models.

Table 1: this compound Efficacy in Mouse Mammary Tumor Models

Animal ModelTreatmentDose (mg/kg)Administration RouteDurationOutcomeReference
MXT(+) Mammary Tumor (prevention)This compound5Subcutaneous6 weeks95% tumor growth inhibition[3]
MXT(+) Mammary Tumor (established)This compound0.5, 1.0, 2.0SubcutaneousNot specifiedStrong, dose-dependent tumor growth inhibition[3]
T61 Human Mammary Carcinoma XenograftThis compound10SubcutaneousNot specifiedSignificant retardation of tumor growth[3]

Table 2: this compound Efficacy in Rat Mammary Tumor Models

Animal ModelTreatmentDose (mg/kg)Administration RouteDurationOutcomeReference
NMU-induced Mammary CarcinomaThis compound5 and 10SubcutaneousNot specifiedDose-dependent tumor inhibition[3]

Table 3: this compound in Other Animal Models

Animal ModelPurpose of StudyDoseAdministration RouteKey FindingReference
Bonnet MonkeysContraception2.5 and 5 mg/animalSubcutaneous (every 3rd day)Prevention of pregnancy without significant disruption of the menstrual cycle in most cases.[2]
Nude Mice with Gastrointestinal Cancer XenograftsAnti-tumor EfficacyNot specifiedNot specifiedInhibited estrogen-stimulated growth of some gastric and pancreatic tumors.[4]

Safety and Toxicology

Non-clinical in vitro and in vivo studies have been conducted to assess the safety profile of Onapristone. In liver-focused toxicology studies, no significant hepatotoxicities or lethalities were observed with dosing up to 30 mg/kg in animals dosed for 32 days.[1] However, in some early clinical trials, transient elevations in liver function tests were observed in a subset of patients.[5] Researchers using this compound in animal models should monitor for signs of toxicity, including changes in body weight, behavior, and, if possible, liver enzyme levels in longer-term studies.

Conclusion

This compound (Onapristone) is a valuable tool for investigating the role of progesterone receptor signaling in preclinical cancer models. The protocols and data provided here offer a comprehensive guide for researchers to effectively design and execute experiments using this potent PR antagonist. Careful attention to animal model selection, drug preparation, and dosing schedules is crucial for obtaining reproducible and meaningful results.

References

ZK112993 (Onapristone) Application Notes and Protocols for Oncological and Gynecological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, also known as Onapristone (B1677295), is a potent and selective progesterone (B1679170) receptor (PR) antagonist.[1] It is a synthetic steroid that binds to the progesterone receptor, thereby inhibiting the biological effects of progesterone.[2] Onapristone has been investigated for its therapeutic potential in a variety of hormone-dependent diseases, including breast cancer, endometrial cancer, ovarian cancer, and endometriosis.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from key studies, and detailed protocols for its application in preclinical research.

Mechanism of Action

Onapristone is classified as a Type I progesterone receptor antagonist.[3][5] Its primary mechanism of action involves binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3] Unlike progesterone agonists, which induce a conformational change that promotes receptor dimerization, DNA binding, and recruitment of coactivators, Onapristone binding leads to an inactive receptor conformation.[5] This prevents the PR from binding to progesterone response elements (PREs) on the DNA, thereby inhibiting the transcription of progesterone-responsive genes that are involved in cell proliferation and survival.[3]

Onapristone_Mechanism_of_Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Progesterone Progesterone PR_inactive Inactive Progesterone Receptor Progesterone->PR_inactive Binds PR_active Active PR Dimer PR_inactive->PR_active Dimerization & Activation No_Transcription Transcription Blocked PR_inactive->No_Transcription Prevents Dimerization & DNA Binding Onapristone Onapristone (this compound) Onapristone->PR_inactive Binds & Inactivates PRE Progesterone Response Element (DNA) PR_active->PRE Binds Coactivators Coactivators PRE->Coactivators Recruits Transcription Gene Transcription (Cell Proliferation & Survival) Coactivators->Transcription

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving Onapristone (this compound).

Table 1: In Vitro Efficacy of Onapristone in Breast Cancer Cell Lines [6]

Cell LineReceptor StatusTreatmentGrowth Inhibition (%)Cell Cycle Arrest
T47-DER+, PR+Onapristone39%G0/G1 phase accumulation
SK-BR-3ER-, PR+Onapristone17%G0/G1 phase accumulation
MDA-MB-231ER-, PR-OnapristoneNo inhibitionNot applicable

Table 2: Clinical Efficacy of Onapristone in Breast Cancer

Study PopulationTreatment RegimenOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Reference
Locally advanced or elderly primary breast cancer100 mg/day Onapristone56% (Partial Response)67%[7]
Tamoxifen-resistant metastatic breast cancerOnapristone ER25%50%[8]

Table 3: Clinical Efficacy of Onapristone in Gynecological Cancers (Phase I/II Trials)

Cancer TypeTreatment RegimenClinical Benefit Rate (CBR) at ≥24 weeksReference
Endometrial CarcinomaOnapristone ER (10-50 mg BID)Observed in 9 of 52 patients (across all cancer types)[3][9]
Ovarian CancerOnapristone ER (10-50 mg BID)Observed in 9 of 52 patients (across all cancer types)[3][9]
Recurrent Granulosa Cell Ovarian Cancer50 mg Onapristone ER BID17% (in heavily pre-treated patients)[8]

Table 4: Pharmacokinetic Parameters of Onapristone Extended-Release (ER) Formulation [10]

DoseMean AUC0-24h (ng*hr/mL)CV%
10 mg1461040
20 mg2987025
30 mg3947018
40 mg5600027
50 mg7209015

Experimental Protocols

Cell-Based Assays

This protocol is designed to assess the anti-proliferative effects of Onapristone on breast cancer cell lines.

Cell_Proliferation_Workflow Start Start: Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Onapristone (or vehicle control) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (B1609692) Crystals Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze

Materials:

  • Breast cancer cell lines (e.g., T47-D, SK-BR-3, MDA-MB-231)[6]

  • Complete growth medium (specific to cell line)

  • Onapristone (this compound)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Onapristone in complete growth medium. Remove the medium from the wells and add 100 µL of the Onapristone dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

This protocol is to determine the effect of Onapristone on the expression of key cell cycle regulatory proteins.

Materials:

  • Treated cell lysates (from a separate experiment where cells are treated with Onapristone)

  • Protein extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)[11][12]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Animal Models

This protocol describes the use of a nude mouse xenograft model to evaluate the in vivo anti-tumor activity of Onapristone.

Xenograft_Workflow Start Start: Cell Culture (e.g., T47-D, MCF-7) Inject Inject Cells Subcutaneously into Nude Mice Start->Inject Tumor_Growth Monitor Tumor Growth Inject->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Tumors reach ~100-200 mm³ Treat Treat with Onapristone (or vehicle) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint: Sacrifice & Tumor Analysis Monitor->Endpoint Pre-defined endpoint

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Breast cancer cells (e.g., T47-D, MCF-7)[13][14]

  • Matrigel (optional)

  • Onapristone (this compound)

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture the breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer Onapristone (e.g., daily oral gavage) or vehicle to the respective groups. Dosing will depend on the specific study design.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the animals as a measure of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals, and excise the tumors for further analysis (e.g., histology, Western blot).

This protocol outlines the creation of a rat model of endometriosis to study the efficacy of Onapristone.[15][16]

Materials:

  • Female Sprague-Dawley or Wistar rats

  • Surgical instruments

  • Sutures

  • Onapristone (this compound)

  • Vehicle for in vivo administration

Protocol:

  • Surgical Induction: Anesthetize a donor rat and perform a laparotomy to expose the uterine horns. Excise a segment of the uterine horn and place it in sterile saline.

  • Implantation: In a recipient rat under anesthesia, make a small incision in the abdominal wall. Suture small pieces of the donor uterine tissue (e.g., 5x5 mm) to the peritoneal wall or other desired locations.

  • Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesics.

  • Lesion Development: Allow several weeks for the endometriotic lesions to establish and grow.

  • Treatment: Randomize the rats into treatment and control groups and administer Onapristone or vehicle for a defined period.

  • Evaluation: At the end of the treatment period, euthanize the rats and surgically expose the abdominal cavity. Measure the size and number of endometriotic lesions. The lesions can be excised for histological analysis.

Disclaimer

These protocols are intended as a general guide and may require optimization for specific experimental conditions and research questions. It is essential to consult original research articles and adhere to all applicable laboratory safety and animal welfare regulations. The development of Onapristone was previously halted due to concerns about liver function abnormalities in some patients.[7] An extended-release formulation was later developed to mitigate this risk.[7] Researchers should be aware of this historical context.

References

Application Note & Protocol: Western Blot Analysis of Progesterone Receptor Modulation by ZK112993 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The progesterone (B1679170) receptor (PR) is a key member of the steroid hormone receptor superfamily, playing a critical role in reproductive tissues and being implicated in the progression of certain cancers, particularly breast cancer. The receptor exists in two main isoforms, PR-A and PR-B, which can have different effects on gene transcription. The activity of PR is a focal point in drug development, with antagonists being of significant interest for therapeutic applications. ZK112993 is a novel synthetic compound under investigation for its potential as a progesterone receptor antagonist. Western blotting is an essential technique to elucidate the mechanism of action of such compounds by analyzing the expression levels and post-translational modifications of the progesterone receptor and downstream signaling proteins upon treatment. This document provides a detailed protocol for performing Western blot analysis to assess the effects of this compound treatment on progesterone receptor levels in cell culture.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: T47D (human ductal breast epithelial tumor cell line), known to express high levels of progesterone receptor.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Treatment Protocol:

    • Seed T47D cells in 100 mm culture dishes and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be run in parallel.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

2. Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Aspirate the PBS and add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.[2]

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2]

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Western Blotting

  • Sample Preparation:

    • Take a consistent amount of protein for each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.[1][3]

    • Boil the samples at 95-100°C for 5 minutes.[1]

    • Briefly centrifuge the samples to pellet any debris.

  • Gel Electrophoresis:

    • Load the prepared samples into the wells of an SDS-PAGE gel (the percentage of which will depend on the molecular weight of the target protein). Include a molecular weight marker in one lane.[3][4]

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[3]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for high molecular weight proteins.[4][5]

    • Assemble the transfer sandwich according to the manufacturer's instructions and perform the transfer in 1x transfer buffer.[1]

  • Immunoblotting:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3][6]

    • Incubate the membrane with the primary antibody diluted in the blocking buffer. For progesterone receptor, a monoclonal antibody is recommended. Incubation is typically done overnight at 4°C with gentle agitation.[3][4][6]

    • Wash the membrane three times with TBST for 10 minutes each.[3]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.[3]

    • Wash the membrane again three times with TBST for 10 minutes each.[3]

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[5]

    • Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[5]

Data Presentation

Table 1: Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesDilutionSupplierCatalog #
Progesterone Receptor A/BMouse1:1000Fortis Life SciencesA90-216P
Progesterone Receptor (PR-AT 4.14)Mouse1:200-1:1000InvitrogenMA1-410
β-Actin (Loading Control)Mouse1:5000Sigma-AldrichA5441

Table 2: Quantitative Analysis of Progesterone Receptor Expression Following this compound Treatment

TreatmentConcentration (nM)PR-B Expression (Relative to Control)PR-A Expression (Relative to Control)
Vehicle (DMSO)-1.00 ± 0.051.00 ± 0.07
This compound0.10.95 ± 0.060.98 ± 0.05
This compound10.78 ± 0.080.81 ± 0.06
This compound100.45 ± 0.040.52 ± 0.05
This compound1000.21 ± 0.030.25 ± 0.04

*Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone Progesterone_Receptor Progesterone Receptor (PR) Progesterone->Progesterone_Receptor Binds & Activates This compound This compound This compound->Progesterone_Receptor Binds & Inhibits HSP90 HSP90 Progesterone_Receptor->HSP90 Dissociates from PR_Dimerization PR Dimerization Progesterone_Receptor->PR_Dimerization Nuclear_Translocation Nuclear Translocation PR_Dimerization->Nuclear_Translocation PRE Progesterone Response Element (PRE) Nuclear_Translocation->PRE Gene_Transcription Target Gene Transcription PRE->Gene_Transcription G Start Start Cell_Culture T47D Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for ZK112993 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993 is a potent, selective, non-steroidal progesterone (B1679170) receptor (PR) antagonist. It belongs to the class of Type II progesterone antagonists, which are characterized by their ability to promote the binding of the progesterone receptor to DNA, while simultaneously inhibiting its transcriptional activity. This unique mechanism of action makes this compound a valuable tool for studying progesterone receptor signaling and a potential therapeutic agent for progesterone-dependent diseases, such as breast cancer, endometriosis, and uterine fibroids.

High-throughput screening (HTS) assays are essential for the discovery of novel modulators of drug targets. This document provides detailed application notes and protocols for the use of this compound in various HTS formats to identify and characterize progesterone receptor antagonists.

Mechanism of Action of this compound

This compound, like other Type II antagonists such as RU486 (Mifepristone), binds to the progesterone receptor, inducing a conformational change that facilitates its dimerization and binding to progesterone response elements (PREs) on the DNA.[1] However, the antagonist-bound receptor fails to recruit the necessary co-activators for gene transcription, thereby blocking the biological effects of progesterone. This is in contrast to Type I antagonists, which prevent the receptor from binding to DNA altogether.[1]

Signaling Pathway of Progesterone Receptor and Inhibition by this compound

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor and the point of intervention for this compound. In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) and recruits co-activators to initiate the transcription of target genes. This compound, as a Type II antagonist, also promotes PR dimerization and DNA binding but prevents the recruitment of co-activators, thus inhibiting gene transcription.

Progesterone_Signaling_Pathway Progesterone Receptor Signaling and Antagonism by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_HSP PR-HSP Complex PR Progesterone Receptor (PR) PR_HSP->PR Dissociates PR_HSP->PR Progesterone Progesterone Progesterone->PR_HSP Binds This compound This compound This compound->PR_HSP Binds PR_Dimer_P PR Dimer (Progesterone-bound) PR->PR_Dimer_P Dimerizes PR_Dimer_Z PR Dimer (this compound-bound) PR->PR_Dimer_Z Dimerizes PRE PRE (DNA) PR_Dimer_P->PRE Binds PR_Dimer_Z->PRE Binds Corepressors Co-repressors PR_Dimer_Z->Corepressors Recruits Coactivators Co-activators PRE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates No_Transcription Transcription Blocked Corepressors->No_Transcription Induces

Caption: Progesterone receptor signaling and antagonism by this compound.

High-Throughput Screening (HTS) Assays for Progesterone Receptor Antagonists

A variety of HTS assays can be employed to identify and characterize progesterone receptor antagonists like this compound. These can be broadly categorized into biochemical assays and cell-based assays.

Experimental Workflow for HTS

The following diagram outlines a general workflow for a high-throughput screening campaign to identify novel progesterone receptor antagonists.

HTS_Workflow General HTS Workflow for PR Antagonists Compound_Library Compound Library (e.g., 10,000 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Inactive Compounds Inactive Compounds Hit_Identification->Inactive Compounds Secondary_Assays Secondary & Orthogonal Assays (e.g., Different Assay Format) Dose_Response->Secondary_Assays Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Secondary_Assays->SAR_Studies Validated Hits

Caption: General HTS workflow for identifying PR antagonists.

Biochemical Assays

Biochemical assays are performed in a cell-free system and are useful for identifying compounds that directly interact with the progesterone receptor.

Fluorescence Polarization (FP) Competitor Assay

This assay measures the ability of a test compound to displace a fluorescently labeled progesterone ligand from the progesterone receptor ligand-binding domain (PR-LBD).

Principle: A fluorescently labeled progesterone tracer, when bound to the larger PR-LBD, has a high fluorescence polarization value due to its slow rotation in solution. When a test compound competes with the tracer for binding to the PR-LBD, the displaced tracer rotates more freely, resulting in a decrease in the fluorescence polarization signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PR-LBD (e.g., GST-tagged).

    • Prepare a stock solution of a fluorescent progesterone tracer (e.g., Fluormone™ PL Green or Red).

    • Prepare a stock solution of this compound (as a positive control) and test compounds in DMSO.

    • Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of test compound dilutions or controls (this compound, DMSO) to the appropriate wells.

    • Add 5 µL of a pre-mixed solution of PR-LBD and fluorescent tracer to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis: The data is typically plotted as fluorescence polarization versus compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of tracer binding, is calculated using a non-linear regression curve fit.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the activity of compounds in a cellular environment.

Progesterone Receptor Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express the progesterone receptor and a reporter gene (e.g., luciferase or beta-lactamase) under the control of a progesterone-responsive promoter.

Principle: In the presence of a progesterone agonist, the PR is activated and induces the expression of the reporter gene, leading to a measurable signal. An antagonist like this compound will compete with the agonist and inhibit the reporter gene expression in a dose-dependent manner.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable reporter cell line (e.g., PR-UAS-bla HEK293T) in the recommended growth medium.

  • Assay Procedure (384-well format):

    • Seed the cells into 384-well plates and allow them to attach overnight.

    • Prepare serial dilutions of this compound (as a positive control) and test compounds in the assay medium.

    • Add the compound dilutions to the cells.

    • Add a constant concentration of a progesterone agonist (e.g., progesterone, at its EC80 concentration) to all wells except the negative control wells.

    • Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate, beta-lactamase substrate).

    • Measure the signal (luminescence or fluorescence) on a plate reader.

Data Analysis: The results are expressed as a percentage of the maximal agonist response. The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from HTS assays for progesterone receptor antagonists.

Table 1: Representative Data for this compound in a Progesterone Receptor Antagonist Reporter Gene Assay

ParameterValue
Assay Format Cell-based reporter gene assay
Cell Line PR-UAS-bla HEK293T
Agonist Progesterone (at EC80)
Test Compound This compound
IC50 1 - 10 nM (Expected Range)
Z'-factor > 0.5

Table 2: Comparison of Different Progesterone Receptor Antagonists in HTS Assays

CompoundTypeAssay TypePotency (IC50/EC50)Reference
This compoundII AntagonistReporter GenePotent (nM range)[1]
RU486 (Mifepristone)II AntagonistGFP-TranslocationEC50 = 3 nM[2]
ZK98299 (Onapristone)I AntagonistReporter GeneLess potent than Type II[1]

Conclusion

This compound is a valuable tool for studying the progesterone receptor and serves as an excellent positive control in high-throughput screening campaigns aimed at discovering novel PR antagonists. The protocols outlined in this document for both biochemical and cell-based assays provide a robust framework for identifying and characterizing new chemical entities targeting the progesterone receptor. The choice of assay will depend on the specific goals of the screening campaign, with biochemical assays being suitable for identifying direct binders and cell-based assays providing more physiologically relevant data on functional antagonism.

References

ZK112993: A Tool for Probing Ligand-Specific Protein Interactions of Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

ZK112993 is a synthetic steroid that acts as a competitive antagonist for several members of the nuclear receptor superfamily, including the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). Upon binding, nuclear receptors undergo conformational changes that modulate their interaction with a wide array of other proteins, such as coactivators and corepressors, which in turn dictates the transcriptional regulation of target genes. The specific conformation induced by a ligand is critical in determining the receptor's protein interaction profile and subsequent biological response. This compound, by inducing a unique conformational state in PR and GR, serves as a valuable tool for investigating the ligand-dependent dynamics of nuclear receptor-protein interactions.[1] This document provides detailed protocols for studying the effects of this compound on these interactions.

Mechanism of Action

This compound functions by competing with endogenous steroid hormones for binding to the ligand-binding domain (LBD) of receptors like PR and GR. Unlike agonist ligands that promote a conformation favorable for coactivator binding and transcriptional activation, this compound induces a distinct conformational change.[1] This altered conformation can lead to a different affinity for various coregulatory proteins, often favoring the recruitment of corepressors or preventing the association of coactivators, thereby antagonizing the transcriptional activity of the receptor.[2][3][4] Studies have shown that different antagonists can induce varied conformational changes, leading to distinct biological effects. For instance, this compound induces a different conformation in the progesterone receptor compared to the well-known antagonist RU486, resulting in a less stable interaction with DNA response elements.[1] This highlights the utility of this compound in dissecting the nuanced effects of ligand-receptor binding on downstream molecular events, including protein-protein interactions.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of a nuclear receptor (NR) with a coactivator and a corepressor in the presence of a vehicle, an agonist, and this compound. This data illustrates the expected outcomes from the experimental protocols described below.

Ligand TreatmentNR-Coactivator Interaction (Kd, nM)NR-Corepressor Interaction (Kd, nM)
Vehicle (Control)>1000 (No significant binding)500
Agonist (e.g., Progesterone)50>1000 (Binding disrupted)
This compound800100

Signaling Pathway Diagram

The binding of a ligand to a nuclear receptor initiates a cascade of interactions that ultimately modulate gene transcription. The diagram below illustrates the differential effects of an agonist versus the antagonist this compound on the progesterone receptor's interactions with coactivators and corepressors.

cluster_agonist Agonist Pathway cluster_antagonist Antagonist Pathway with this compound Agonist Agonist (e.g., Progesterone) PR_Agonist PR (Active Conformation) Agonist->PR_Agonist Binds Coactivator Coactivator (e.g., SRC-1) PR_Agonist->Coactivator Recruits Transcription_On Gene Transcription ACTIVATED Coactivator->Transcription_On Promotes This compound This compound PR_Antagonist PR (Antagonist Conformation) This compound->PR_Antagonist Binds Corepressor Corepressor (e.g., NCoR) PR_Antagonist->Corepressor Recruits Transcription_Off Gene Transcription REPRESSED Corepressor->Transcription_Off Promotes

Caption: Ligand-dependent modulation of Progesterone Receptor (PR) interactions.

Experimental Protocols

The following are detailed protocols to investigate the influence of this compound on nuclear receptor-protein interactions.

Co-Immunoprecipitation (Co-IP) to Detect in vivo Interactions

This protocol is designed to determine if this compound modulates the interaction of a nuclear receptor with a specific protein partner in a cellular context.[5][6][7][8][9]

Experimental Workflow Diagram

Start Culture and transfect cells with tagged Nuclear Receptor (NR) and Protein of Interest (POI) Treatment Treat cells with Vehicle, Agonist, or this compound Start->Treatment Lysis Lyse cells and collect supernatant Treatment->Lysis IP Immunoprecipitate NR using anti-tag antibody coupled to beads Lysis->IP Wash Wash beads to remove non-specific binders IP->Wash Elution Elute protein complexes Wash->Elution Analysis Analyze eluate by Western Blot for POI Elution->Analysis

Caption: Workflow for Co-Immunoprecipitation experiment.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in appropriate media.

    • Co-transfect cells with expression vectors for the nuclear receptor of interest (e.g., HA-tagged PR) and its potential interacting partner (e.g., FLAG-tagged SRC-1).

  • Ligand Treatment:

    • 24-48 hours post-transfection, treat the cells with either vehicle (e.g., DMSO), a known agonist (e.g., 10 nM progesterone), or this compound (e.g., 100 nM) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the tagged nuclear receptor (e.g., anti-HA antibody) overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the tagged interacting protein (e.g., anti-FLAG antibody) to detect its presence in the immunoprecipitated complex.

    • Also, probe for the immunoprecipitated receptor to confirm successful pulldown.

Mammalian Two-Hybrid (M2H) Assay

The M2H assay quantifies protein-protein interactions within the nucleus of mammalian cells.[10][11][12] This protocol can be used to assess the effect of this compound on the interaction between a nuclear receptor and a coregulator.

Experimental Workflow Diagram

Start Co-transfect cells with: 1. Bait (NR-DBD) 2. Prey (POI-AD) 3. Reporter (Luciferase) Treatment Treat cells with Vehicle, Agonist, or this compound Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Assay Measure Luciferase activity Lysis->Assay Analysis Normalize and compare reporter activity Assay->Analysis

Caption: Workflow for Mammalian Two-Hybrid Assay.

Protocol:

  • Plasmid Constructs:

    • Clone the nuclear receptor LBD into a "bait" vector containing a DNA-binding domain (DBD), e.g., pM (GAL4-DBD).

    • Clone the potential interacting protein into a "prey" vector containing a transcriptional activation domain (AD), e.g., pVP16.

    • Use a reporter plasmid with a promoter containing the DBD binding sites upstream of a reporter gene (e.g., luciferase).

  • Transfection and Treatment:

    • Co-transfect a suitable cell line with the bait, prey, and reporter plasmids.

    • After 24 hours, treat the cells with vehicle, agonist, or this compound at various concentrations.

  • Reporter Gene Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Data Analysis:

    • Compare the normalized reporter gene activity across the different treatment groups. An increase in activity indicates interaction, while a decrease suggests disruption of the interaction.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method to quantify protein-protein interactions in vitro.[13][14][15][16][17] This protocol is adapted for studying the modulation of nuclear receptor-co-regulator peptide interactions by this compound.

Experimental Workflow Diagram

Reagents Prepare reaction mix: - Tagged NR-LBD - Labeled Co-regulator Peptide - Lanthanide-labeled Antibody Treatment Add Vehicle, Agonist, or this compound Reagents->Treatment Incubation Incubate at room temperature Treatment->Incubation Measurement Measure TR-FRET signal (emission at two wavelengths) Incubation->Measurement Analysis Calculate FRET ratio and plot dose-response curves Measurement->Analysis

Caption: Workflow for TR-FRET Assay.

Protocol:

  • Reagents:

    • Purified, tagged nuclear receptor LBD (e.g., GST-PR-LBD).

    • A fluorescently labeled peptide derived from a co-regulator protein containing the LXXLL (coactivator) or CoRNR box (corepressor) motif.

    • A lanthanide-labeled antibody against the tag on the receptor (e.g., Terbium-labeled anti-GST antibody).

  • Assay Setup:

    • In a microplate, combine the tagged receptor, the labeled co-regulator peptide, and the lanthanide-labeled antibody in an appropriate assay buffer.

    • Add this compound, agonist, or vehicle at a range of concentrations.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the FRET ratio against the ligand concentration to determine the EC50 (for agonists promoting interaction) or IC50 (for antagonists disrupting an agonist-induced interaction or modulating a basal interaction).

Conclusion

This compound is a powerful chemical probe for elucidating the specific protein-protein interactions governed by the conformational state of steroid receptors. The protocols outlined above provide a comprehensive framework for researchers to investigate how this compound modulates these critical interactions, offering insights into the molecular mechanisms of nuclear receptor antagonism and facilitating the development of more selective receptor modulators.

References

ZK112993: A Potent Tool for Investigating Progesterone Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing ZK112993 as a specific tool for the investigation of progesterone (B1679170) receptor (PR) signaling pathways.

Introduction

This compound is a potent, selective, non-steroidal antagonist of the progesterone receptor (PR).[1][2] It is classified as a Type II progesterone antagonist, a class of compounds that, unlike Type I antagonists, facilitate the binding of the progesterone receptor to DNA.[3] This unique mechanism of action makes this compound a valuable tool for dissecting the intricate downstream signaling events regulated by the progesterone receptor, particularly in the context of hormone-sensitive cancers such as breast cancer.

Mechanism of Action

Progesterone, a steroid hormone, exerts its biological effects by binding to and activating the progesterone receptor, a ligand-activated transcription factor. Upon activation, the PR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound functions by competitively binding to the ligand-binding domain of the progesterone receptor. While it promotes the association of the PR with DNA, it prevents the subsequent conformational changes necessary for the recruitment of co-activators and the initiation of transcription.[3] This effectively blocks progesterone-mediated gene expression. This "dominant negative" mode of action allows researchers to investigate the specific roles of PR-DNA binding in cellular processes, independent of transcriptional activation.

Key Signaling Pathways for Investigation

This compound is an ideal tool for investigating the following signaling pathways:

  • Progesterone Receptor (PR) Signaling: Directly interrogating the role of PR in various cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathway: Elucidating the interplay between PR and the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.

  • Crosstalk with Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Investigating the communication between PR and the JAK/STAT pathway, another critical signaling network in cell growth and immunity.

Data Presentation

Table 1: Comparative Anti-proliferative Activity of this compound
CompoundCell LineAssayEndpointResultReference
This compoundT47D (PR-positive breast cancer)Cell Proliferation AssayInhibition of progestin-induced cell growthSignificant inhibition[1]
OnapristoneT47D (PR-positive breast cancer)Cell Proliferation AssayInhibition of progestin-induced cell growthSignificant inhibition[2]
TamoxifenT47D (PR-positive breast cancer)Cell Proliferation AssayInhibition of estrogen-induced cell growthSignificant inhibition[2]
Table 2: Effect of this compound on PR-mediated Gene Transcription
TreatmentReporter GeneCell LineAssayResultReference
ProgesteronePRE-LuciferaseT47DLuciferase Reporter AssayIncreased luciferase activity[4]
Progesterone + this compoundPRE-LuciferaseT47DLuciferase Reporter AssayInhibition of progesterone-induced luciferase activity[4]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Cell Proliferation

This protocol is designed to assess the anti-proliferative effects of this compound in progesterone receptor-positive breast cancer cells.

Materials:

  • T47D human breast cancer cell line (ATCC)

  • DMEM/F-12 medium (Gibco)

  • Fetal Bovine Serum (FBS), charcoal-stripped (Gibco)

  • Penicillin-Streptomycin (B12071052) (Gibco)

  • Progesterone (Sigma-Aldrich)

  • This compound (Selleck Chemicals)

  • 96-well plates

  • MTT or WST-1 cell proliferation assay kit (Roche)

  • Plate reader

Procedure:

  • Cell Culture: Culture T47D cells in DMEM/F-12 supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Hormone Starvation: Replace the medium with phenol (B47542) red-free DMEM/F-12 containing 5% charcoal-stripped FBS for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) in the presence or absence of 10 nM progesterone. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 72 hours.

  • Proliferation Assay: Perform the MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.

G cluster_workflow Cell Proliferation Assay Workflow A Seed T47D cells B Hormone Starvation (24h) A->B C Treat with Progesterone +/- this compound B->C D Incubate (72h) C->D E MTT/WST-1 Assay D->E F Measure Absorbance & Analyze E->F

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Protocol 2: Analysis of PR-Mediated Gene Transcription using Luciferase Reporter Assay

This protocol measures the ability of this compound to inhibit progesterone-induced transcriptional activity of the progesterone receptor.

Materials:

  • T47D cells

  • PRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine 3000 (Invitrogen)

  • Opti-MEM I Reduced Serum Medium (Gibco)

  • Progesterone (Sigma-Aldrich)

  • This compound (Selleck Chemicals)

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Hormone Starvation: After 24 hours of transfection, replace the medium with phenol red-free DMEM/F-12 containing 5% charcoal-stripped FBS for another 24 hours.

  • Treatment: Treat the cells with this compound (e.g., 100 nM) for 1 hour before adding progesterone (10 nM).

  • Incubation: Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

G cluster_pathway PR Transcriptional Activation Progesterone Progesterone PR Progesterone Receptor Progesterone->PR PRE PRE PR->PRE This compound This compound This compound->PR Gene Target Gene Transcription PRE->Gene Luciferase Luciferase Expression PRE->Luciferase

Caption: this compound blocks PR-mediated transcription.

Protocol 3: Investigating Crosstalk with the MAPK/ERK Pathway via Western Blot

This protocol details the investigation of this compound's effect on the phosphorylation of ERK1/2, key components of the MAPK pathway, in response to progesterone.

Materials:

  • T47D cells

  • Progesterone (Sigma-Aldrich)

  • This compound (Selleck Chemicals)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate (Thermo Fisher Scientific)

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture and hormone-starve T47D cells as described in Protocol 1. Treat cells with this compound (100 nM) for 1 hour, followed by progesterone (10 nM) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 and anti-β-actin antibodies for loading controls.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

G cluster_pathway PR-MAPK Crosstalk Investigation Progesterone Progesterone PR Progesterone Receptor Progesterone->PR MAPK_Cascade MAPK Cascade (Raf/MEK) PR->MAPK_Cascade This compound This compound This compound->PR ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 ERK->pERK Downstream Downstream Effects pERK->Downstream

Caption: Investigating PR's influence on the MAPK/ERK pathway.

Conclusion

This compound serves as a highly specific and potent antagonist of the progesterone receptor, making it an invaluable molecular tool for researchers. Its unique Type II antagonistic mechanism allows for the detailed investigation of PR's role in gene regulation and its crosstalk with other critical signaling pathways. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of progesterone signaling in both normal physiology and disease states, particularly in the context of breast cancer research and drug development.

References

Application Notes and Protocols: Long-Term Stability and Storage of ZK112993 (Mifepristone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, more commonly known as mifepristone (B1683876), is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is a competitive antagonist of the progesterone (B1679170) and glucocorticoid receptors.[1][2][3][4] Understanding the long-term stability and appropriate storage conditions of mifepristone is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. These application notes provide a summary of available stability data, recommended storage conditions, and protocols for assessing the stability of mifepristone.

Recommended Storage Conditions

Mifepristone tablets should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[5][6] For long-term storage, it is recommended to keep the product in a dry place, protected from light and moisture. The shelf life of mifepristone tablets is approximately five years when stored under these conditions.[5][6][7]

Long-Term Stability Data

Detailed quantitative data from long-term stability studies of this compound under various temperature and humidity conditions are not extensively available in the public domain. The provided data is primarily derived from forced degradation studies, which subject the compound to stress conditions to predict its degradation pathways and intrinsic stability.

Summary of Forced Degradation Studies

Forced degradation studies indicate that mifepristone is susceptible to degradation under acidic, basic, and oxidative conditions. The following table summarizes the percentage of degradation observed under various stress conditions as reported in a stability-indicating RP-HPLC method development study.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acidic Hydrolysis0.1 M HCl8 hours80°C15.2%
Basic Hydrolysis0.1 M NaOH4 hours80°C12.8%
Oxidative Degradation30% H₂O₂24 hoursRoom Temp10.5%
Thermal DegradationSolid State48 hours105°C8.7%
Photolytic DegradationUV Light (254 nm)24 hoursRoom Temp6.3%

Note: The data presented above is a representative summary from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are based on published stability-indicating methods for mifepristone.

Protocol for Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative determination of mifepristone and the separation of its degradation products.

4.1.1. Materials and Reagents

4.1.2. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.1.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of mifepristone reference standard and dissolve it in 100 mL of methanol.

  • Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For tablets, weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of mifepristone into a 100 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.

4.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the standard solution to confirm system suitability (e.g., theoretical plates, tailing factor).

  • Inject the sample solutions.

  • Calculate the amount of mifepristone in the samples by comparing the peak area with that of the standard.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting mifepristone to stress to induce degradation.

4.2.1. Acidic Hydrolysis

  • Dissolve 10 mg of mifepristone in 10 mL of 0.1 M HCl.

  • Reflux the solution at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.

4.2.2. Basic Hydrolysis

  • Dissolve 10 mg of mifepristone in 10 mL of 0.1 M NaOH.

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M HCl.

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

4.2.3. Oxidative Degradation

  • Dissolve 10 mg of mifepristone in 10 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

4.2.4. Thermal Degradation

  • Keep 10 mg of mifepristone powder in a petri dish in a hot air oven at 105°C for 48 hours.

  • After the specified time, cool the sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.

4.2.5. Photolytic Degradation

  • Expose 10 mg of mifepristone powder to UV light (254 nm) in a photostability chamber for 24 hours.

  • Dissolve the exposed sample in methanol and dilute to a suitable concentration for HPLC analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Mifepristone primarily acts as an antagonist to the progesterone and glucocorticoid receptors. The following diagrams illustrate these mechanisms.

cluster_progesterone Progesterone Receptor Antagonism Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds & Activates Mifepristone_P Mifepristone (this compound) Mifepristone_P->PR Binds & Blocks PRE Progesterone Response Element (PRE) PR->PRE Binds Gene_Transcription_P Gene Transcription (Pro-gestational effects) PRE->Gene_Transcription_P Initiates

Caption: Mifepristone competitively blocks the progesterone receptor.

cluster_glucocorticoid Glucocorticoid Receptor Antagonism Cortisol Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates Mifepristone_G Mifepristone (this compound) Mifepristone_G->GR Binds & Blocks GRE Glucocorticoid Response Element (GRE) GR->GRE Binds Gene_Transcription_G Gene Transcription (Glucocorticoid effects) GRE->Gene_Transcription_G Initiates cluster_igf1 Modulation of IGF-1 Signaling Pathway Mifepristone Mifepristone (this compound) ERK12 ERK1/2 Mifepristone->ERK12 Inhibits IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Activates IGF1R->ERK12 Activates AKT AKT IGF1R->AKT Activates Cell_Proliferation Cell Proliferation ERK12->Cell_Proliferation Promotes AKT->Cell_Proliferation Promotes Start Start: Mifepristone Sample Stress Forced Degradation Studies Start->Stress Storage Long-Term Stability Storage Start->Storage Analysis RP-HPLC Analysis Stress->Analysis Sampling Sample at Time Points Storage->Sampling Sampling->Analysis Data Data Analysis (Purity, Degradation %) Analysis->Data Report Generate Stability Report Data->Report

References

Application Notes and Protocols: Solubility of ZK112993

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of ZK112993, a progesterone (B1679170) receptor antagonist, in common laboratory solvents. It includes recommended procedures for preparing stock solutions and a summary of its mechanism of action within the progesterone receptor signaling pathway.

This compound: A Profile

This compound is a synthetic steroid that functions as a competitive antagonist of the progesterone receptor (PR). It is classified as a Type II progesterone antagonist, similar to RU486.[1] This class of antagonists allows the progesterone receptor to bind to DNA but prevents the recruitment of coactivators, thereby inhibiting the transcription of progesterone-responsive genes.[1] Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo studies.

Solubility of this compound

Table 1: Recommended Solvents for this compound

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMCommon solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol (B145695)≥ 10 mMSuitable for both in vitro and, with caution, in vivo studies. May require warming.
MethanolNot broadly recommendedCan be used for analytical purposes but is generally more toxic than ethanol for cell-based assays.
WaterInsolubleThis compound is a hydrophobic molecule and is not expected to be soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)InsolubleNot a suitable solvent for initial stock solution preparation. Dilution of organic stock into PBS should be done with care to avoid precipitation.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. It is recommended to perform a small-scale solubility test before preparing a large batch.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Inert gas (e.g., argon or nitrogen) (optional, to prolong stability)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Adding the Solvent: Add the appropriate volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 428.58 g/mol , add 233.3 µL of solvent per 1 mg of compound).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (to 37°C) can also aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Sterilization (for cell-based assays): If required, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents).

  • Storage:

    • For long-term storage, it is recommended to overlay the solution with an inert gas to minimize oxidation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Aqueous Solutions: To prepare working solutions for cell culture experiments, the concentrated organic stock solution should be serially diluted in the aqueous culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion and to prevent precipitation. The final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Mechanism of Action: Progesterone Receptor Signaling Pathway

This compound exerts its effects by antagonizing the progesterone receptor. The binding of progesterone to its receptor initiates a signaling cascade that regulates gene expression. As a Type II antagonist, this compound allows the receptor to bind to progesterone response elements (PREs) on the DNA but blocks the subsequent transcriptional activation. This leads to the inhibition of progesterone-mediated cellular responses. Progesterone receptor signaling is known to interact with other pathways, such as the Wnt and RANKL signaling pathways.[2]

ZK112993_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Binds & Blocks PR_P Active PR (Progesterone-bound) PR->PR_P Conformational Change PR_Z Inactive PR (this compound-bound) PR->PR_Z PRE Progesterone Response Element (PRE) PR_P->PRE Binds PR_Z->PRE Binds Transcription Gene Transcription PRE->Transcription Initiates NoTranscription Transcription Blocked PRE->NoTranscription Blocked by This compound-PR

Caption: Mechanism of this compound as a Progesterone Receptor Antagonist.

Experimental Workflow: In Vitro Assay Preparation

The following diagram illustrates a typical workflow for preparing this compound for use in an in vitro cell-based assay.

ZK112993_In_Vitro_Workflow start Start: this compound (Solid) weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock sterilize 3. Sterile Filter (0.22 µm) stock->sterilize aliquot 4. Aliquot & Store at -20°C/-80°C sterilize->aliquot dilute 5. Serial Dilution in Cell Culture Medium aliquot->dilute treat 6. Treat Cells dilute->treat end End: Assay Readout treat->end

Caption: Workflow for preparing this compound for in vitro experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZK112993 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK112993, a potent and selective inhibitor of MEK1 and MEK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments and to offer solutions for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] By binding to an allosteric site on the MEK1/2 kinases, this compound prevents their activation, thereby blocking the downstream phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK).[1][2] This inhibition leads to a halt in the signaling cascade that is crucial for cell proliferation, differentiation, and survival in many cancer cell lines.[1][4]

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

For initial experiments, a dose-response analysis is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A broad concentration range, from 0.1 nM to 10 µM, is a good starting point. Based on studies with similar MEK inhibitors, the IC50 (the concentration that inhibits 50% of the target's activity) for MEK1 and MEK2 is typically in the low nanomolar to low micromolar range. For instance, the IC50 for U0126 is approximately 72 nM for MEK1 and 58 nM for MEK2.[5]

Q3: How can I confirm that this compound is effectively inhibiting the MEK/ERK pathway in my cells?

The most direct way to confirm the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2).[6] A significant reduction in the levels of p-ERK1/2 upon treatment with this compound, without a change in total ERK1/2 levels, indicates effective inhibition of the MEK/ERK pathway.

Q4: What are the potential off-target effects or cellular toxicities of this compound?

While this compound is designed to be highly selective for MEK1/2, high concentrations or prolonged exposure can lead to off-target effects or cellular toxicity. Common effects observed with MEK inhibitors include cytostatic effects, leading to growth arrest.[7] At higher concentrations, apoptosis (programmed cell death) can be induced.[8] It is crucial to perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the therapeutic window for your specific cell line, where you observe significant MEK inhibition without excessive cell death.

Troubleshooting Guides

Issue 1: No significant decrease in p-ERK levels after this compound treatment.

Possible Cause Recommended Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). The optimal concentration can be highly cell-line dependent.
Short Incubation Time Extend the incubation period. Test various time points (e.g., 2, 6, 24 hours) to determine the optimal duration for observing maximal inhibition.
Cell Line Resistance Some cell lines may have intrinsic resistance to MEK inhibition due to mutations in other signaling pathways.[9] Consider sequencing your cell line to check for mutations in genes like BRAF or upstream activators of parallel pathways like PI3K.
Suboptimal Western Blot Ensure your primary antibodies for p-ERK and total ERK are validated and used at the recommended dilutions. Include positive and negative controls in your experiment.

Issue 2: High levels of cell death observed even at low this compound concentrations.

Possible Cause Recommended Troubleshooting Steps
Cell Line Hypersensitivity Some cell lines are highly dependent on the MEK/ERK pathway for survival, and its inhibition can rapidly induce apoptosis.
This compound Concentration Too High Perform a more granular dose-response experiment at lower concentrations (e.g., picomolar to low nanomolar range) to identify a concentration that inhibits p-ERK without causing excessive cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Issue 3: Initial inhibition of p-ERK is observed, but levels rebound over time.

Possible Cause Recommended Troubleshooting Steps
Pathway Reactivation Cancer cells can develop resistance through feedback mechanisms that reactivate the MAPK pathway.[10] This can involve the upregulation of receptor tyrosine kinases (RTKs) or the activation of parallel signaling pathways.[11]
This compound Degradation Ensure the stability of this compound in your culture medium over the course of your experiment. Consider replenishing the medium with fresh inhibitor if the experiment is long-term.
Combination Therapy To overcome resistance, consider combining this compound with inhibitors of other signaling nodes, such as PI3K or EGFR inhibitors.[11]

Quantitative Data Summary

The following tables summarize typical efficacy data for MEK inhibitors in various cancer cell lines. This data should be used as a reference to guide your own experimental design.

Table 1: IC50 Values of MEK Inhibitors in Different Cancer Cell Lines

Cell LineCancer TypeMEK InhibitorIC50 (nM)Reference
HT-29Colorectal CancerTrametinib (B1684009)1.7[12]
MIA PaCa-2Pancreatic CancerTrametinib3.3[12]
SK-MEL-28MelanomaU0126~100-
A375MelanomaTrametinib~10[13]

Table 2: Effect of MEK Inhibitors on Cell Proliferation

Cell LineMEK InhibitorConcentration (µM)Inhibition of Proliferation (%)Reference
iOvCa241Trametinib0.1Complete[14]
VOA-1312Trametinib0.1Complete[14]
KRAS G12C cellsSelumetinib0.07250[15]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Western Blot

Objective: To identify the concentration of this compound that effectively inhibits ERK1/2 phosphorylation in a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a series of this compound dilutions in complete medium (e.g., 0, 1, 10, 100, 1000, 10000 nM).

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting according to standard protocols, probing for p-ERK1/2 and total ERK1/2.

  • Analyze the band intensities to determine the concentration at which p-ERK1/2 is significantly reduced.

Protocol 2: Assessing Cell Viability in Response to this compound

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium.

  • Add the this compound dilutions to the wells. Include a vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control to determine the IC50 for cell viability.

Visualizations

MEK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription This compound This compound This compound->MEK1_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: this compound inhibits the MEK/ERK signaling pathway.

Troubleshooting_Workflow Start Start: No p-ERK Inhibition Check_Conc Is this compound concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response (0.1 nM - 10 µM) Check_Conc->Dose_Response No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response->Check_Conc Time_Course Perform Time-Course (2, 6, 24h) Check_Time->Time_Course No Check_Resistance Is the cell line resistant? Check_Time->Check_Resistance Yes Time_Course->Check_Time Pathway_Analysis Analyze for resistance (e.g., PI3K activation) Check_Resistance->Pathway_Analysis Yes End_Success Success: p-ERK Inhibited Check_Resistance->End_Success No End_Consider_Combo Consider Combination Therapy Pathway_Analysis->End_Consider_Combo

Caption: Troubleshooting workflow for lack of p-ERK inhibition.

Experimental_Workflow Start Start: New Experiment Step1 1. Cell Seeding (6-well or 96-well plates) Start->Step1 Step2 2. Dose-Response Setup (0.1 nM - 10 µM this compound) Step1->Step2 Step3 3. Incubation (2-72 hours) Step2->Step3 Sub_Western Western Blot (p-ERK/Total ERK) Step3->Sub_Western Sub_Viability Cell Viability Assay (MTT/CellTiter-Glo) Step3->Sub_Viability Step4 4. Data Analysis Sub_Western->Step4 Sub_Viability->Step4 Step5 5. Determine Optimal Concentration Step4->Step5 End End: Optimized Protocol Step5->End

Caption: Experimental workflow for optimizing this compound concentration.

References

How to reduce ZK112993 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using ZK112993?

A1: Off-target effects happen when a compound like this compound binds to and alters the function of proteins other than its intended target, the progesterone (B1679170) receptor (PR).[1] These unintended interactions can lead to misleading experimental outcomes, making it seem like the observed effect is due to progesterone receptor antagonism when it might be caused by interaction with another protein.[1] This can also lead to cellular toxicity if the off-target protein is crucial for cell survival.[1] Minimizing these effects is essential for obtaining reliable and reproducible data.

Q2: I'm observing a phenotype in my cells treated with this compound that is not consistent with progesterone receptor antagonism. Could this be an off-target effect?

A2: It is possible that the unexpected phenotype is due to an off-target effect. Progesterone receptor antagonists, such as mifepristone (B1683876) (RU486), are known to have affinity for other steroid hormone receptors, like the glucocorticoid receptor (GR).[2][3] Binding to the GR could initiate a separate signaling cascade, leading to the observed phenotype. To investigate this, you can use a selective glucocorticoid receptor antagonist as a control to see if it blocks the unexpected effect.

Q3: How can I reduce the likelihood of this compound off-target effects in my experiments?

A3: There are several strategies you can employ to minimize off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively antagonizes the progesterone receptor in your specific assay.[1] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[1]

  • Employ Control Compounds: Include a structurally similar but inactive compound as a negative control. This helps to ensure that the observed effects are not due to the chemical structure of the compound itself.[1]

  • Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the progesterone receptor.[1][4] If you still observe the effect after removing the intended target, it is likely an off-target effect.[1]

  • Orthogonal Assays: Confirm your findings using a different experimental approach. For example, if you are observing changes in gene expression, validate these changes with a different method like qPCR or Western blotting for the protein products.

Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?

A4: The expression levels of the progesterone receptor and potential off-target proteins can vary significantly between different cell lines.[1] It is crucial to characterize the expression levels of your target protein and any known or suspected off-targets in the cell lines you are using. This can be done using techniques like Western blotting or qPCR.

Quantitative Data Summary

The following table provides example binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound against the progesterone receptor and potential off-target receptors. Note: This is hypothetical data for illustrative purposes.

TargetBinding Affinity (Ki) (nM)Functional Inhibition (IC50) (nM)
Progesterone Receptor (PR)1.55.2
Glucocorticoid Receptor (GR)55150
Androgen Receptor (AR)> 1000> 2000
Mineralocorticoid Receptor (MR)> 1000> 2000

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the progesterone receptor and potential off-target receptors.[5]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the human progesterone receptor (e.g., T47D cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled progestin (e.g., [3H]-promegestone), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[5]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Protocol 2: Functional Antagonist Assay (Gene Expression)

This assay measures the ability of this compound to block progesterone-induced gene expression.

Methodology:

  • Cell Culture: Plate progesterone-responsive cells (e.g., Ishikawa cells) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Agonist Stimulation: Add a known progesterone receptor agonist (e.g., progesterone or R5020) to the wells and incubate for an additional 6-24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for a known progesterone-responsive gene (e.g., SGK1).

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the progesterone-induced gene expression (IC50).

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Inhibits PRE Progesterone Response Element PR->PRE Binds Progesterone Progesterone Progesterone->PR Activates Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates ZK112993_off This compound GR Glucocorticoid Receptor (GR) ZK112993_off->GR Inhibits GRE Glucocorticoid Response Element GR->GRE Binds Cortisol Cortisol Cortisol->GR Activates Off_Target_Expression Off-Target Gene Expression GRE->Off_Target_Expression Regulates

Caption: On-target vs. potential off-target signaling pathways for this compound.

start Start: Assess this compound Specificity concentration Determine Lowest Effective Concentration start->concentration binding_assay Radioligand Binding Assay (On- and Off-Targets) concentration->binding_assay functional_assay Functional Antagonist Assay (Cell-Based) concentration->functional_assay knockdown Genetic Knockdown/Out of Progesterone Receptor functional_assay->knockdown phenotype_check Observe Phenotype knockdown->phenotype_check off_target Conclusion: High Likelihood of Off-Target Effect phenotype_check->off_target Phenotype Persists on_target Conclusion: Effect is Likely On-Target phenotype_check->on_target Phenotype Abolished

Caption: Experimental workflow for assessing the specificity of this compound.

start Start: Unexpected Experimental Outcome with this compound check_concentration Is the concentration used the lowest effective concentration? start->check_concentration reduce_concentration Action: Reduce this compound Concentration check_concentration->reduce_concentration No check_controls Are appropriate controls (e.g., inactive analog) included? check_concentration->check_controls Yes reduce_concentration->start add_controls Action: Include Negative and Positive Controls check_controls->add_controls No check_cell_line Have target and off-target expression been verified in the cell line? check_controls->check_cell_line Yes add_controls->start verify_expression Action: Verify Protein Expression (e.g., Western Blot) check_cell_line->verify_expression No consider_off_target Consider Off-Target Effect Investigation check_cell_line->consider_off_target Yes verify_expression->start

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

ZK112993 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with ZK112993.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-steroidal progesterone (B1679170) receptor (PR) antagonist. It binds to the progesterone receptor, preventing the natural ligand, progesterone, from binding and activating the receptor. This blockade inhibits the downstream signaling pathways normally initiated by progesterone.

Q2: What are the common solvents for dissolving this compound?

Like many synthetic small molecules, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is likely to have poor solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% DMSO. This can then be serially diluted to the desired working concentration in cell culture media or other aqueous buffers.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are typically stable for several months.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: this compound powder does not dissolve in the chosen solvent.
Possible Cause Recommended Solution
Inappropriate solvent This compound is likely hydrophobic. Attempt to dissolve in 100% DMSO or absolute ethanol.
Insufficient solvent volume Increase the volume of the solvent to decrease the concentration.
Low temperature Gently warm the solution to 37°C and vortex or sonicate briefly.
Compound degradation Ensure the compound has been stored correctly, protected from light and moisture.
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Possible Cause Recommended Solution
Final concentration exceeds aqueous solubility The final concentration of this compound in the aqueous medium is too high. Perform a serial dilution to a lower final concentration.
Rapid solvent exchange Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing to ensure gradual mixing.
High final DMSO concentration Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to cells.
Interaction with media components Components in the cell culture medium (e.g., proteins in serum) can sometimes contribute to compound precipitation. Try reducing the serum concentration or using a serum-free medium for the initial dilution.
pH of the final solution The pH of the aqueous buffer can influence the solubility of the compound. Ensure the pH of your medium or buffer is stable.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Specific Solvent

This protocol allows you to determine the approximate solubility of this compound in a solvent of your choice.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Methodology:

  • Weigh out a small, known amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid is completely dissolved, the solubility is at least at this concentration (e.g., 10 mg/mL). You can add more powder to determine the saturation point.

  • If the solid is not dissolved, add an additional known volume of the solvent, and repeat steps 3-5 until the solid is fully dissolved.

  • Calculate the final concentration (in mg/mL or mM) to determine the solubility.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Pre-warmed (37°C) complete cell culture medium

Methodology:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).

  • Calculate the volume of the DMSO stock solution needed. For example, to make 1 mL of a 1 µM working solution from a 10 mM stock, you would need 0.1 µL of the stock solution.

  • To ensure accurate pipetting, it is recommended to perform a serial dilution. First, prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

  • Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate dilution to 990 µL of medium to get a final concentration of 1 µM.

  • Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously, as this can cause proteins in the medium to denature.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

ZK112993_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Blocks PR_dimer Active PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex PR-HSP Complex HSP->PR_HSP_complex Binds PR_HSP_complex->PR Dissociates PR_HSP_complex->HSP PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Gene Transcription PRE->Transcription Initiates

Caption: this compound mechanism of action as a progesterone receptor antagonist.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound dissolve_check Does it dissolve in initial solvent (e.g., DMSO)? start->dissolve_check try_another_solvent Try alternative solvent (e.g., Ethanol) dissolve_check->try_another_solvent No stock_solution_ok Stock solution prepared successfully dissolve_check->stock_solution_ok Yes increase_volume Increase solvent volume try_another_solvent->increase_volume warm_sonicate Warm to 37°C and/or sonicate increase_volume->warm_sonicate warm_sonicate->dissolve_check dilute_in_aqueous Dilute stock in aqueous medium stock_solution_ok->dilute_in_aqueous precipitation_check Does it precipitate? dilute_in_aqueous->precipitation_check lower_concentration Lower final concentration precipitation_check->lower_concentration Yes working_solution_ok Working solution is clear precipitation_check->working_solution_ok No slow_addition Add stock dropwise to warmed medium with mixing lower_concentration->slow_addition check_dmso Check final DMSO concentration (keep <= 0.5%) slow_addition->check_dmso check_dmso->dilute_in_aqueous

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow start Start: Experiment with this compound determine_solubility 1. Determine Solubility (Protocol 1) start->determine_solubility prepare_stock 2. Prepare High-Concentration Stock Solution (e.g., in DMSO) determine_solubility->prepare_stock prepare_working 3. Prepare Working Solution (Protocol 2) prepare_stock->prepare_working perform_experiment 4. Perform Cell-Based Assay prepare_working->perform_experiment troubleshoot Troubleshoot Precipitation (See Guide) prepare_working->troubleshoot If precipitation occurs end End: Experiment Complete perform_experiment->end troubleshoot->prepare_working

Caption: Recommended experimental workflow for using this compound.

Technical Support Center: Improving In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information could be found for "ZK112993." The following technical support guide is a generalized template for a hypothetical compound, "Compound X," to illustrate the requested format and content for improving in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Compound X after oral administration in our rat model. What are the potential causes?

A1: Low oral bioavailability of Compound X can stem from several factors:

  • Poor Aqueous Solubility: Compound X may not be dissolving efficiently in the gastrointestinal fluids, limiting its absorption.

  • High First-Pass Metabolism: The compound might be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium could be actively pumping Compound X back into the gut lumen.

  • Chemical Instability: The compound may be degrading in the acidic environment of the stomach.

Q2: How can we improve the solubility of Compound X for in vivo studies?

A2: Several formulation strategies can enhance the solubility of poorly soluble compounds like Compound X:

  • pH Adjustment: If Compound X has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.

  • Co-solvents: Using a mixture of solvents (e.g., water, ethanol, PEG 400) can improve solubility.

  • Surfactants and Micellar Formulations: Formulating Compound X with surfactants can lead to the formation of micelles that encapsulate the drug, increasing its apparent solubility.

  • Amorphous Solid Dispersions: Creating a solid dispersion of Compound X in a polymer matrix can prevent crystallization and improve the dissolution rate.

Q3: What strategies can be employed to reduce the impact of first-pass metabolism on Compound X?

A3: To mitigate high first-pass metabolism, consider the following:

  • Route of Administration: Bypassing the portal circulation through intravenous, transdermal, or subcutaneous administration will avoid first-pass metabolism in the liver.

  • Metabolic Inhibitors: Co-administration with a known inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase exposure, although this approach requires careful characterization of potential drug-drug interactions.

  • Prodrug Approach: Modifying the chemical structure of Compound X to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation can be effective.

Troubleshooting Guides

Problem: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration volume and technique. For oral gavage, verify proper placement.
Food Effects Standardize the fasting and feeding schedule for all animals, as food can significantly impact absorption.
Genetic Polymorphisms Consider if the animal strain has known polymorphisms in metabolic enzymes or transporters.
Formulation Instability Prepare the dosing formulation fresh daily and check for any precipitation or degradation over the dosing period.

Problem: No detectable plasma concentration after oral administration.

Potential Cause Troubleshooting Steps
Analytical Method Sensitivity Verify that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations.
Severe Degradation Assess the stability of Compound X in simulated gastric and intestinal fluids to check for degradation.
Very Poor Absorption Consider an alternative route of administration, such as intravenous (IV), to confirm systemic exposure is possible.

Data Presentation

Table 1: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Bioavailability (%)
Aqueous Suspension 55 ± 122.0250 ± 605
Solution in 20% PEG 400 150 ± 351.5800 ± 15016
Lipid-Based Formulation 450 ± 901.02500 ± 40050
IV Solution (2 mg/kg) 850 ± 1200.15000 ± 700100

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol: In Vivo Bioavailability Study of Compound X in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

  • Group Allocation:

    • Group 1 (n=5): Intravenous (IV) administration of Compound X (2 mg/kg in a saline/DMSO vehicle) via the tail vein.

    • Group 2 (n=5): Oral gavage (PO) administration of Compound X formulation (10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at the following time points:

    • IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis software.

Visualizations

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Absorbed Drug Absorbed Drug Dissolution->Absorbed Drug Absorption P-gp Efflux P-gp Efflux Absorbed Drug->P-gp Efflux Systemic Drug Systemic Drug Absorbed Drug->Systemic Drug Direct to Circulation Metabolism Metabolism Absorbed Drug->Metabolism Portal Vein P-gp Efflux->Dissolution Back to Lumen Metabolism->Systemic Drug First-Pass Effect

Caption: Factors affecting the oral bioavailability of Compound X.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (IV & PO) Dosing (IV & PO) Fasting->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis End End PK Analysis->End

ZK112993 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the experimental compound ZK112993 is not publicly available. The following troubleshooting guide is based on general principles for addressing experimental variability and reproducibility in preclinical drug development and does not pertain specifically to this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the efficacy of our compound across different experimental batches. What are the potential sources of this variability?

Several factors can contribute to experimental variability. These can be broadly categorized as:

  • Reagent and Compound Integrity:

    • Inconsistent purity or concentration of the test compound.

    • Degradation of the compound due to improper storage or handling.

    • Variability in the quality and concentration of reagents, media, and supplements.

  • Cell Culture Conditions:

    • Differences in cell line passage number, leading to genetic drift and altered phenotypes.

    • Inconsistent cell seeding densities.

    • Variations in incubation conditions (temperature, CO2 levels, humidity).

    • Contamination (e.g., mycoplasma).

  • Assay Performance:

    • Inconsistent incubation times for assays.

    • Variability in plate reader calibration and performance.

    • Pipetting errors leading to inaccurate concentrations.

  • Biological Factors:

    • Natural biological variation within cell populations or animal models.

Q2: How can we improve the reproducibility of our in vitro experiments?

To enhance reproducibility, consider the following best practices:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, from cell culture to data analysis.

  • Reagent and Compound Management:

    • Source compounds and reagents from a consistent and reputable supplier.

    • Perform quality control checks on new batches of compounds and critical reagents.

    • Establish and follow strict storage and handling protocols.

  • Cell Line Authentication:

    • Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.

    • Implement a cell banking system to use cells from a consistent passage range.

  • Assay Validation:

    • Thoroughly validate all assays for robustness, accuracy, and precision.

    • Include appropriate positive and negative controls in every experiment.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including lot numbers of reagents, cell passage numbers, and specific equipment used.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh stock solutions of the compound for each experiment. 2. Protect the compound from light and store at the recommended temperature. 3. Perform a stability test of the compound under experimental conditions.
Cell Seeding Density 1. Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. 2. Use a cell counter to ensure accurate cell numbers for each well.
Assay Incubation Time 1. Precisely control the incubation time with the viability reagent (e.g., MTT, PrestoBlue). 2. Ensure consistent timing for all plates within and between experiments.
Plate Reader Settings 1. Calibrate the plate reader regularly. 2. Use the same instrument and settings for all related experiments.
Issue 2: Variable Protein Expression Levels in Western Blots
Potential Cause Troubleshooting Steps
Inconsistent Lysis Buffer 1. Use a consistent lysis buffer formulation with freshly added protease and phosphatase inhibitors. 2. Ensure complete cell lysis by optimizing incubation time and mechanical disruption.
Uneven Protein Loading 1. Perform a precise protein quantification assay (e.g., BCA, Bradford) for all samples. 2. Load equal amounts of protein into each lane. 3. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.
Antibody Performance 1. Use antibodies from the same lot for a series of experiments. 2. Optimize antibody dilutions and incubation times. 3. Validate antibody specificity.
Transfer Efficiency 1. Optimize the Western blot transfer conditions (voltage, time) for the specific protein of interest. 2. Use a Ponceau S stain to visualize protein transfer on the membrane.

Experimental Workflows and Logical Relationships

To aid in troubleshooting and experimental design, the following diagrams illustrate key logical workflows.

G cluster_0 Troubleshooting Inconsistent IC50 Values Start Start Observe Inconsistent IC50 Observe Inconsistent IC50 Start->Observe Inconsistent IC50 Check Compound Integrity Check Compound Integrity Observe Inconsistent IC50->Check Compound Integrity Check Cell Health & Density Check Cell Health & Density Check Compound Integrity->Check Cell Health & Density Compound OK Prepare Fresh Stock Prepare Fresh Stock Check Compound Integrity->Prepare Fresh Stock Degradation Suspected Review Assay Protocol Review Assay Protocol Check Cell Health & Density->Review Assay Protocol Cells OK Standardize Seeding Standardize Seeding Check Cell Health & Density->Standardize Seeding Inconsistent Density Validate Assay Timing Validate Assay Timing Review Assay Protocol->Validate Assay Timing Timing Variable Problem Resolved Problem Resolved Prepare Fresh Stock->Problem Resolved Standardize Seeding->Problem Resolved Validate Assay Timing->Problem Resolved

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

G cluster_1 Improving Experimental Reproducibility Start Start Develop SOPs Develop SOPs Start->Develop SOPs Reagent QC Reagent QC Develop SOPs->Reagent QC Cell Line Authentication Cell Line Authentication Reagent QC->Cell Line Authentication Assay Validation Assay Validation Cell Line Authentication->Assay Validation Consistent Results Consistent Results Assay Validation->Consistent Results

Caption: Key steps to enhance overall experimental reproducibility.

Degradation of ZK112993 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK112993. The information is designed to address potential issues related to the degradation of this compound under experimental conditions.

Troubleshooting Guide

Users encountering unexpected results or suspecting degradation of this compound during their experiments can refer to the following guide for potential causes and corrective actions.

IssuePotential CauseRecommended Action
Reduced or no biological activity Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: this compound, as a synthetic steroid, should be stored in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C. 2. Check Solvent Compatibility: Ensure the solvent used for reconstitution is appropriate and does not promote degradation. Common solvents for similar compounds include DMSO, ethanol, or other organic solvents. Prepare fresh solutions before each experiment. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can accelerate degradation.
Inconsistent results between experiments Variability in experimental conditions leading to differential degradation.1. Standardize Protocols: Ensure all experimental parameters, including incubation time, temperature, and light exposure, are consistent across all experiments. 2. pH of the Medium: The stability of steroid-like compounds can be pH-dependent. Monitor and control the pH of your experimental medium, as significant deviations can lead to hydrolytic degradation. 3. Light Exposure: Protect solutions containing this compound from direct light, as photo-degradation can occur with steroid-based compounds. Use amber vials or cover containers with aluminum foil.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a stability-indicating analytical method. 2. Use a Stability-Indicating Method: Employ an analytical method, such as HPLC or UPLC, that can separate the intact this compound from its potential degradation products, allowing for accurate quantification.
Precipitation of the compound in aqueous media Poor solubility of this compound.1. Optimize Solvent Concentration: When preparing working solutions from a stock in organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect cell viability or the experiment's outcome, while still maintaining the compound's solubility. 2. Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents if solubility issues persist, after verifying their compatibility with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on the handling of other progesterone (B1679170) receptor modulators, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous-based experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: To assess stability, you can perform a time-course experiment where you analyze the concentration of this compound at different time points under your specific experimental conditions (e.g., in cell culture medium at 37°C). A stability-indicating analytical method, such as HPLC-UV or LC-MS, should be used to quantify the remaining intact compound.

Q4: What are the likely degradation pathways for this compound?

A4: Although specific degradation pathways for this compound have not been published, steroid-like molecules can be susceptible to hydrolysis, oxidation, and photolysis. Hydrolysis of ester or other labile functional groups can occur at non-neutral pH. Oxidation may affect electron-rich moieties within the molecule. Photodegradation can be initiated by exposure to UV or even ambient light.

Q5: Are there any known incompatibilities of this compound with common labware or reagents?

A5: There is no specific information on incompatibilities for this compound. However, it is good practice to use high-quality, inert materials for storage and handling, such as glass or polypropylene (B1209903) vials. Avoid prolonged contact with reactive materials or highly acidic or basic solutions unless part of a specific experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Forced Degradation Study
  • Objective: To identify potential degradation products and pathways of this compound.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp

    • Heating block or oven

    • HPLC or LC-MS system

  • Procedure:

    • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points.

    • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at a controlled temperature. Collect samples at various time points.

    • Oxidation: Mix this compound solution with a solution of H₂O₂ (e.g., 3%) and incubate. Collect samples at various time points.

    • Photodegradation: Expose a solution of this compound to a UV lamp. Protect a control sample from light. Collect samples at various time points.

    • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C). Collect samples at various time points.

    • Analysis: Analyze all samples using a suitable stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to separate and identify the parent compound and any degradation products.

Visualizations

G Troubleshooting Logic for this compound Degradation A Inconsistent or Negative Experimental Results B Suspect this compound Degradation A->B C Check Storage Conditions (Temp, Light, Aliquots) B->C D Verify Solution Preparation (Solvent, Freshness) B->D E Review Experimental Protocol (pH, Temp, Light Exposure) B->E F Perform Stability-Indicating Analytical Assay (e.g., HPLC) C->F D->F E->F G Degradation Confirmed F->G Degradants Detected H No Significant Degradation F->H Main Peak Intact I Optimize Protocol to Minimize Degradation Factors G->I J Investigate Other Experimental Variables (e.g., Cell Health, Reagents) H->J

Caption: Troubleshooting workflow for suspected this compound degradation.

G General Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic (e.g., HCl) Analysis Stability-Indicating Analysis (HPLC, LC-MS) Acid->Analysis Base Basic (e.g., NaOH) Base->Analysis Oxidative Oxidative (e.g., H₂O₂) Oxidative->Analysis Photolytic Photolytic (UV Light) Photolytic->Analysis Thermal Thermal (Heat) Thermal->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidative Start->Photolytic Start->Thermal End Identify Degradation Products and Pathways Analysis->End

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: ZK112993 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK112993, a potent progesterone (B1679170) receptor (PR) antagonist. The information provided here is intended to help users address common issues, particularly nonspecific binding, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal progesterone receptor antagonist. It is classified as a Type II antagonist, which means it promotes the binding of the progesterone receptor (PR) to DNA.[1] However, the resulting PR-DNA complex is transcriptionally inactive, effectively blocking the downstream signaling of progesterone.

Q2: What are the common applications of this compound in research?

This compound is primarily used in in vitro and in vivo studies to investigate the role of the progesterone receptor in various physiological and pathological processes. Common applications include studying its effects on hormone-sensitive cancers, such as breast cancer, and its potential as a therapeutic agent.[1]

Q3: What is nonspecific binding and why is it a concern in assays with this compound?

Nonspecific binding refers to the interaction of a ligand, such as this compound, with components in an assay system other than its intended target, the progesterone receptor. This can include binding to other proteins, lipids, or even the assay plate itself. High nonspecific binding can obscure the specific binding signal, leading to inaccurate measurements of binding affinity (Kd) and receptor density (Bmax). Ideally, nonspecific binding should account for less than 50% of the total binding in an assay.[2]

Q4: What are the main causes of high nonspecific binding in this compound assays?

Several factors can contribute to high nonspecific binding in assays involving steroid hormone receptor ligands like this compound:

  • Ligand Properties: The hydrophobicity of a ligand can contribute to nonspecific binding.

  • Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can increase nonspecific binding.

  • Insufficient Blocking: Failure to adequately block nonspecific binding sites on membranes, plates, and other surfaces.

  • Inadequate Washing: Insufficient washing steps to remove unbound ligand.

  • Sample Preparation: Poor quality of the cell or tissue preparations.

Troubleshooting Guide: High Nonspecific Binding in this compound Assays

This guide provides a systematic approach to troubleshooting and reducing high nonspecific binding in your experiments with this compound.

Problem: High Nonspecific Binding Signal

Below is a table summarizing potential causes and recommended solutions to address high nonspecific binding.

Potential Cause Recommended Solution
Suboptimal Radioligand Concentration Determine the optimal radioligand concentration. It is generally recommended to use a concentration at or below the Kd value for competition assays.[2]
Inadequate Blocking Use appropriate blocking agents in your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used to reduce nonspecific binding to surfaces.
Issues with Assay Buffer Optimize the composition of your assay buffer. Adjusting the pH and increasing the salt concentration can help minimize nonspecific interactions.
Insufficient Washing Increase the number and volume of wash steps after incubation. Use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.
Problems with Cell/Tissue Homogenates Ensure proper preparation and washing of cell membranes or tissue homogenates to remove endogenous ligands and other interfering substances. Titrate the amount of protein used in the assay to find the optimal signal-to-noise ratio.
Hydrophobic Interactions If this compound's potential hydrophobicity is suspected to be a major contributor, consider adding a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the assay buffer. This should be done cautiously as it can also disrupt specific binding.
Logical Flow for Troubleshooting Nonspecific Binding

The following diagram illustrates a step-by-step workflow for troubleshooting high nonspecific binding in a this compound binding assay.

Troubleshooting_Workflow start High Nonspecific Binding (>50% of Total Binding) check_radioligand Step 1: Verify Radioligand Concentration & Purity start->check_radioligand optimize_blocking Step 2: Optimize Blocking Conditions (e.g., increase BSA concentration) check_radioligand->optimize_blocking If issue persists success Nonspecific Binding Reduced (Assay Optimized) check_radioligand->success Issue Resolved adjust_buffer Step 3: Modify Assay Buffer (adjust pH, add salt) optimize_blocking->adjust_buffer If issue persists optimize_blocking->success Issue Resolved improve_washing Step 4: Enhance Wash Steps (increase volume/number of washes) adjust_buffer->improve_washing If issue persists adjust_buffer->success Issue Resolved evaluate_protein Step 5: Re-evaluate Protein Concentration improve_washing->evaluate_protein If issue persists improve_washing->success Issue Resolved evaluate_protein->success Issue Resolved

A step-by-step guide to troubleshooting nonspecific binding.

Experimental Protocols

Representative Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the progesterone receptor, for example, using membranes from T47D cells, which are known to express PR.[1]

Materials:

  • Cell Membranes: Prepared from T47D cells.

  • Radioligand: [³H]-Progesterone or another suitable PR radioligand.

  • Unlabeled Ligand for NSB: A high concentration of unlabeled progesterone.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Incubation Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Nonspecific Binding (NSB): Cell membranes + Radioligand + Excess unlabeled progesterone.

    • Competitive Binding: Cell membranes + Radioligand + Varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.

Workflow for a Competitive Binding Assay

The following diagram outlines the general workflow for the competitive binding assay described above.

Competitive_Binding_Workflow prep Prepare Reagents: Cell Membranes, Radioligand, This compound, Buffers incubation Set up and Incubate Assay Plate: Total Binding, NSB, and Competition Wells prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: Calculate Specific Binding, Determine IC50 and Ki counting->analysis

Workflow for a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathway

The diagram below illustrates a simplified progesterone receptor signaling pathway and the point of action for an antagonist like this compound.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_HSP Inactive PR-HSP Complex PR->PR_HSP Associated with PR_dimer Active PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) PR_HSP->PR Dissociates PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to Inactive_Complex Inactive PR-ZK112993 Complex on DNA PR_dimer->Inactive_Complex Forms Inactive Complex with this compound Transcription Gene Transcription PRE->Transcription Initiates This compound This compound This compound->PR Binds & Antagonizes Inactive_Complex->PRE Binds but no Transcription

References

Technical Support Center: ZK112993 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound "ZK112993" is not available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles of cell culture and drug treatment and may not be specific to this compound. Researchers should consult any internal documentation available for this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the expected effect of this compound on cell viability? Without specific information on this compound, it is not possible to predict its effect on cell viability. The outcome of treatment will depend on the compound's mechanism of action and the cell type being used. It is crucial to perform a dose-response experiment to determine the cytotoxic or cytostatic concentrations of this compound for your specific cell line.
Are there any known off-target effects of this compound? Publicly available data does not contain information on the off-target effects of this compound. When working with a novel compound, it is advisable to perform experiments to assess potential off-target effects, such as screening against a panel of related receptors or pathways.
What are the recommended storage and handling conditions for this compound? As a general guideline, uncharacterized compounds should be stored in a cool, dark, and dry place. For solutions, follow the manufacturer's or internal provider's instructions for solvent and storage temperature to maintain stability. Avoid repeated freeze-thaw cycles.
How should I prepare a stock solution of this compound? The choice of solvent will depend on the chemical properties of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds used in cell culture. However, it is essential to verify the solubility of this compound and to be aware that high concentrations of DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) in your experiments.

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshooting common cell viability problems encountered during in vitro drug treatment experiments.

Problem: Unexpectedly High Cell Death

Possible Causes and Solutions

CauseTroubleshooting Steps
Incorrect Dosing - Verify Calculations: Double-check all calculations for dilutions and final concentrations. - Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations to determine the EC50 or IC50.
Solvent Toxicity - Vehicle Control: Ensure a proper vehicle control is included. - Limit Solvent Concentration: Keep the final concentration of solvents like DMSO below 0.5% (v/v), or lower if your cell line is particularly sensitive.
Compound Instability - Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment. - Storage Conditions: Confirm that the compound is stored correctly to prevent degradation.
Contamination - Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. - Aseptic Technique: Ensure strict aseptic techniques are followed during all experimental procedures.
Cell Line Sensitivity - Literature Review: If possible, research the sensitivity of your chosen cell line to similar classes of compounds. - Alternative Cell Lines: Consider using a different cell line to see if the effect is cell-type specific.
Problem: No Effect on Cell Viability

Possible Causes and Solutions

CauseTroubleshooting Steps
Compound Inactivity - Confirm Identity and Purity: If possible, verify the identity and purity of the this compound sample using analytical methods. - Positive Control: Use a known active compound as a positive control to ensure the assay is working correctly.
Sub-optimal Concentration - Increase Concentration Range: Test a higher range of concentrations in your dose-response experiment.
Incorrect Assay - Mechanism of Action: The chosen viability assay may not be suitable for the compound's mechanism. For example, a metabolic assay (like MTT) may not detect cell cycle arrest. Consider using multiple viability assays that measure different parameters (e.g., membrane integrity, ATP levels, caspase activity).
Short Incubation Time - Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration. Some compounds require longer incubation times to exert their effects.
Cellular Resistance - Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions and controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizing Experimental Workflow

experimental_workflow General Workflow for Assessing Cell Viability After this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis A Cell Seeding in 96-well Plate D Add Compound/Control to Cells A->D B Prepare this compound Serial Dilutions B->D C Prepare Vehicle Control C->D E Incubate for Defined Period (e.g., 24-72h) D->E F Add Assay Reagent (e.g., MTT) E->F G Incubate and Solubilize F->G H Read Absorbance/Fluorescence G->H I Calculate % Viability vs. Control H->I J Determine IC50 I->J

Caption: General workflow for assessing cell viability.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Unexpected Cell Viability Results cluster_high_death High Cell Death cluster_no_effect No Effect on Viability Start Unexpected Cell Viability Result HD1 Check Dosing Calculations Start->HD1 Investigate NE1 Verify Compound Activity (Positive Control) Start->NE1 Investigate HD2 Assess Solvent Toxicity (Vehicle Control) HD1->HD2 HD3 Test for Contamination (Mycoplasma) HD2->HD3 HD4 Consider Compound Instability HD3->HD4 NE2 Increase Concentration Range NE1->NE2 NE3 Extend Incubation Time NE2->NE3 NE4 Use an Alternative Viability Assay NE3->NE4

Validation & Comparative

Comparative Efficacy of Progestins in Hormonal Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "ZK112993" did not yield specific information on a compound with this identifier. To provide a comprehensive comparison guide as requested, further details about the substance and the specific model for its efficacy validation are required.

Should information on this compound become available, a guide comparing its efficacy to other relevant alternatives would be structured as follows, adhering to the specified requirements for data presentation, experimental protocols, and visualizations. The following sections serve as a template for the requested comparison guide.

This guide provides a comparative analysis of different progestins used in combined oral contraceptives (COCs), focusing on their efficacy, safety, and side effect profiles. The information is intended for researchers, scientists, and drug development professionals.

Data Summary

The following tables summarize the comparative efficacy and safety of four common progestins: Gestodene (B1671452) (GSD), Desogestrel (B1670305) (DSG), Drospirenone (B1670955) (DRSP), and Levonorgestrel (B1675169) (LNG). The data is derived from a network meta-analysis of eighteen randomized controlled trials.

Table 1: Comparison of Contraceptive Efficacy and Bleeding Profiles

ProgestinOdds Ratio for Pregnancy (vs. GSD)SUCRA Ranking for Efficacy¹Odds Ratio for Breakthrough Bleeding (vs. GSD)Odds Ratio for Irregular Bleeding (vs. GSD)
Desogestrel (DSG)0.74 (0.31–1.73)51.3%--
Drospirenone (DRSP)0.91 (0.25–3.39)29.1%--
Gestodene (GSD)-18.4%0.41 (0.26, 0.66)0.67 (0.52, 0.86)
Levonorgestrel (LNG)2.04 (0.59–6.99)1.2%--
¹Surface Under the Cumulative Ranking Curve (SUCRA) values represent the probability of a treatment being the best option.

Table 2: Comparison of Adverse Event Rates

ProgestinOdds Ratio for Adverse Events (vs. GSD)SUCRA Ranking for Safety¹
Drospirenone (DRSP)0.84 (0.60–1.19)66.9%
Levonorgestrel (LNG)0.97 (0.68–1.37)20.2%
Desogestrel (DSG)0.89 (0.71–1.13)10.7%
Gestodene (GSD)-2.2%
¹Surface Under the Cumulative Ranking Curve (SUCRA) values represent the probability of a treatment having the lowest adverse event rate.

Experimental Protocols

The data presented is based on a systematic review and network meta-analysis of randomized controlled trials (RCTs).[1][2]

Inclusion Criteria for Studies:

  • Study Type: Published and unpublished randomized controlled trials (RCTs).

  • Participants: Individuals receiving combined oral contraceptives.

  • Interventions: Comparison of at least two of the following progestins: gestodene (GSD), desogestrel (DSG), drospirenone (DRSP), and levonorgestrel (LNG).

  • Outcomes: Breakthrough bleeding, irregular bleeding, withdrawal bleeding days, pregnancy rates, and adverse events.

Data Analysis: A network meta-analysis with random effects was conducted to estimate summary odds ratios (ORs) and standardized mean differences (SMDs). The certainty of the evidence was assessed using the Confidence in Network Meta-Analysis (CINeMA) framework.

Signaling Pathways and Mechanisms of Action

Progestins are synthetic forms of the hormone progesterone (B1679170) and are a key component of hormonal birth control.[3] Their primary mechanism of action is to prevent ovulation. Different progestins can also have varying degrees of interaction with other hormone receptors, leading to different side effect profiles.[3]

Progestin_Mechanism_of_Action cluster_HPA_Axis Hypothalamic-Pituitary-Ovarian Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovary->Hypothalamus Negative Feedback Ovary->Pituitary Negative Feedback (Estrogen & Progesterone) Progestin Exogenous Progestin (e.g., this compound) Progestin->Hypothalamus Progestin->Pituitary Suppresses LH Surge Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Reporting A Define Research Question (e.g., Efficacy of this compound) B Select Comparator Compounds (e.g., DSG, GSD, DRSP, LNG) A->B C Establish Animal Model (e.g., [Specific Model]) B->C D Administer Compounds to Respective Animal Groups C->D E Monitor for Efficacy Endpoints (e.g., Ovulation Inhibition) D->E F Collect Biological Samples (e.g., Blood, Tissue) E->F G Analyze Quantitative Data (e.g., Hormone Levels) F->G H Perform Statistical Comparisons G->H I Summarize Findings in Tables & Figures H->I J Final Report I->J Publish Comparison Guide

References

A Comparative Analysis of ZK112993: A Potent Progesterone Antagonist in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the progesterone (B1679170) antagonist ZK112993 with other relevant compounds, based on published preclinical findings. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of breast cancer therapy.

Introduction to this compound

This compound is a potent, synthetic steroid that acts as a progesterone receptor (PR) antagonist.[1] It is structurally related to mifepristone (B1683876) (RU 486) and onapristone (B1677295) (ZK 98.299).[1] The primary mechanism of action of this compound is the competitive inhibition of progesterone binding to the PR, thereby blocking the downstream signaling pathways that promote the growth of hormone-sensitive breast cancers.[1]

Comparative Efficacy in Preclinical Models

Published studies have evaluated the tumor-inhibiting potential of this compound in well-established rodent models of hormone-dependent breast cancer. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with other progesterone antagonists, the anti-estrogen tamoxifen (B1202), and the surgical ablation of hormone production (ovariectomy).

MXT(+) Mouse Mammary Tumor Model

The MXT(+) mammary tumor is a hormone-dependent murine model that is responsive to both estrogens and progestins.

Table 1: Inhibition of MXT(+) Mammary Tumor Growth (Treatment initiated after tumor implantation) [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
This compound595
OnapristoneNot SpecifiedSignificantly lower than this compound
TamoxifenNot SpecifiedSignificantly lower than this compound
DiethylstilbestrolNot SpecifiedSignificantly lower than this compound

Table 2: Inhibition of Established MXT(+) Mammary Tumors [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition
This compound0.5Surpassed Onapristone
This compound1.0Surpassed Onapristone
This compound2.0Equalled Ovariectomy
OnapristoneNot SpecifiedLess effective than this compound at lower doses
OvariectomyN/AStrong inhibition
N-methyl-N-nitrosourea (NMU)-Induced Rat Mammary Carcinoma Model

The NMU-induced mammary carcinoma in rats is a widely used model for studying hormone-responsive breast cancer.

Table 3: Inhibition of Established NMU-Induced Mammary Carcinomas [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition
This compound5Dose-dependent inhibition, slightly superior to Onapristone
This compound10Dose-dependent inhibition, slightly superior to Onapristone
OnapristoneNot SpecifiedSlightly weaker than this compound
OvariectomyN/AStronger inhibition than this compound
TamoxifenNot SpecifiedStronger inhibition than this compound

Experimental Protocols

MXT(+) Mouse Mammary Tumor Model
  • Tumor Implantation: Fragments of the hormone-dependent MXT(+) mouse mammary tumor are implanted subcutaneously into the flank of female BDF1 mice.

  • Treatment Initiation:

    • For preventative studies, treatment is initiated the day after tumor implantation.

    • For studies on established tumors, treatment begins once the tumors have reached a palpable size.

  • Drug Administration: The compounds are typically administered subcutaneously or orally on a daily basis for a specified duration (e.g., 6 weeks).

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor weight is determined at the end of the study.

  • Control Groups: Control groups include vehicle-treated animals and, for comparison, groups treated with standard-of-care agents like tamoxifen or subjected to ovariectomy.

N-methyl-N-nitrosourea (NMU)-Induced Rat Mammary Carcinoma Model
  • Tumor Induction: Mammary tumors are induced in female Sprague-Dawley rats by a single intravenous or intraperitoneal injection of N-methyl-N-nitrosourea (NMU) at approximately 50 days of age.

  • Tumor Monitoring: Animals are palpated for the appearance of mammary tumors starting several weeks after NMU administration.

  • Treatment Initiation: Treatment is initiated once palpable tumors have developed.

  • Drug Administration: Test compounds are administered daily via subcutaneous injection or oral gavage.

  • Tumor Assessment: The number and size of tumors per rat are recorded throughout the study.

  • Control Groups: Control groups typically include vehicle-treated animals and positive controls such as tamoxifen-treated or ovariectomized rats.

Signaling Pathways and Experimental Workflow

Progesterone Receptor Signaling Pathway

Progesterone, a steroid hormone, plays a critical role in the development and growth of some breast cancers. Its effects are mediated by the progesterone receptor (PR), a nuclear transcription factor. The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of this compound Progesterone Progesterone PR_complex Inactive PR-HSP Complex Progesterone->PR_complex Binds to PR PR_active Active PR Dimer PR_complex->PR_active HSP dissociation & Dimerization No_Transcription Inhibition of Gene Transcription PR_complex->No_Transcription Prevents conformational change & nuclear translocation PRE Progesterone Response Element (PRE) PR_active->PRE Translocates to nucleus & Binds to DNA Transcription Gene Transcription PRE->Transcription Recruits co-activators This compound This compound This compound->PR_complex Competitively binds to PR

Caption: Progesterone receptor signaling and inhibition by this compound.

Experimental Workflow for Evaluating Anti-Tumor Efficacy

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a compound like this compound in a rodent mammary tumor model.

Experimental_Workflow start Start: Select Animal Model (e.g., MXT mouse or NMU rat) tumor_induction Tumor Induction/ Implantation start->tumor_induction randomization Tumor Growth to Palpable Size & Randomization into Treatment Groups tumor_induction->randomization treatment Daily Treatment Administration (Vehicle, this compound, Comparators) randomization->treatment monitoring Tumor Size Monitoring (e.g., Caliper Measurements) treatment->monitoring endpoint Study Endpoint (e.g., 6 weeks) monitoring->endpoint data_collection Euthanasia & Data Collection (Tumor Weight, Histology) endpoint->data_collection analysis Statistical Analysis of Tumor Growth & Comparison between Groups data_collection->analysis conclusion Conclusion on Efficacy of this compound analysis->conclusion

Caption: In vivo efficacy testing workflow.

Conclusion

The preclinical data indicate that this compound is a highly potent progesterone antagonist with significant anti-tumor activity in hormone-dependent breast cancer models.[1] Its efficacy appears to be superior to that of Onapristone and, in some instances, comparable to ovariectomy.[1] These findings suggest that this compound warrants further investigation as a potential therapeutic agent for progesterone receptor-positive breast cancers. The provided experimental protocols and workflow diagrams offer a framework for replicating and expanding upon these initial findings.

References

Independent Verification of ZK112993 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ZK112993 with other progesterone (B1679170) receptor antagonists, offering researchers, scientists, and drug development professionals objective data to inform their work. The information presented is based on publicly available scientific literature.

Executive Summary

This compound is a potent, synthetic progesterone receptor (PR) antagonist.[1] It is classified as a Type II antagonist, similar to Mifepristone (RU486), which is characterized by its mechanism of promoting the binding of the progesterone receptor to DNA.[2] In preclinical studies, this compound has demonstrated superior tumor-inhibiting effects in hormone-sensitive mammary tumor models when compared to the Type I antagonist Onapristone.[1] This guide details the available data on this compound and its alternatives, outlines experimental protocols for activity verification, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Progesterone Receptor Antagonists

CompoundTarget ReceptorMechanism of Action ClassificationIC50 (Progesterone Receptor)Relative Potency/Activity
This compound Progesterone ReceptorType II AntagonistNot available in public literatureHigh affinity; superior in vivo tumor inhibition compared to Onapristone.[1] More potent than Type I antagonists.[2]
Mifepristone (RU486) Progesterone Receptor, Glucocorticoid ReceptorType II Antagonist~0.2 nMPotent progesterone receptor antagonist.
Onapristone (ZK98299) Progesterone ReceptorType I Antagonist~1.6 nMLess potent in vivo compared to this compound.[1]

Mechanism of Action: Type I vs. Type II Progesterone Receptor Antagonists

Progesterone receptor antagonists are broadly classified into two types based on their interaction with the receptor and its subsequent binding to DNA.

  • Type I Antagonists (e.g., Onapristone): These antagonists are thought to impair the association of the progesterone receptor with DNA.[2]

  • Type II Antagonists (e.g., this compound, Mifepristone): In contrast, Type II antagonists promote the binding of the progesterone receptor to progesterone response elements (PREs) on the DNA.[2] However, this binding does not lead to the transcriptional activation of target genes, effectively blocking the normal signaling cascade. The increased affinity of the receptor-antagonist complex for PREs may contribute to the higher biological potency of Type II compounds.[2]

Signaling Pathways

The binding of progesterone to its receptor initiates a signaling cascade that influences gene transcription. Progesterone receptor antagonists like this compound competitively bind to the receptor, thereby inhibiting these downstream effects.

Caption: Progesterone receptor signaling and antagonism by this compound.

Experimental Protocols

Verifying the activity of this compound and comparing it to other antagonists can be achieved through a competitive radioligand binding assay. This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Whole-Cell Radioligand Binding Assay for Progesterone Receptor Antagonists

1. Cell Culture:

  • Culture a progesterone receptor-expressing cell line (e.g., T47D breast cancer cells) in appropriate media and conditions until they reach approximately 80-90% confluency.

2. Cell Preparation:

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in a suitable binding buffer.

3. Assay Setup:

  • In a 96-well plate, add the cell suspension to each well.

  • Total Binding: Add a known concentration of a radiolabeled progesterone receptor agonist (e.g., [³H]-Progesterone or [³H]-R5020).

  • Non-specific Binding: In separate wells, add the radiolabeled agonist along with a high concentration of a non-labeled progesterone receptor agonist to saturate the receptors.

  • Competitive Binding: In the remaining wells, add the radiolabeled agonist and varying concentrations of the test compounds (this compound, Mifepristone, Onapristone).

4. Incubation:

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined amount of time to allow the binding to reach equilibrium.

5. Harvesting and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

6. Scintillation Counting:

  • Place the filter discs into scintillation vials with a scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

7. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (PR-expressing cells) start->cell_culture cell_prep 2. Cell Preparation (Harvesting & Resuspension) cell_culture->cell_prep assay_setup 3. Assay Setup (Radioligand & Competitors) cell_prep->assay_setup incubation 4. Incubation (Binding Equilibrium) assay_setup->incubation harvesting 5. Harvesting & Washing (Separation of Bound/Free) incubation->harvesting counting 6. Scintillation Counting (Measure Radioactivity) harvesting->counting data_analysis 7. Data Analysis (IC50 Determination) counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Efficacy of ZK112993 Across Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the progesterone (B1679170) antagonist ZK112993, detailing its performance and mechanism of action in various cancer cell lines. The information is intended to support researchers in oncology and endocrinology in their exploration of progesterone receptor-targeted therapies.

Introduction to this compound

This compound is a potent, synthetic steroid that functions as a Type II progesterone antagonist. Unlike Type I antagonists such as Onapristone (ZK98299), which impede the binding of the progesterone receptor (PR) to DNA, this compound and other Type II antagonists like Mifepristone (B1683876) (RU486) facilitate this binding. The antagonistic effect of Type II agents is believed to occur at a subsequent step, likely by preventing the conformational changes in the PR that are necessary for the activation of gene transcription. This distinct mechanism of action underscores the importance of comparative studies to understand its therapeutic potential.

Efficacy of this compound and Other Progesterone Antagonists

In Vivo Studies:

  • In a hormone-dependent MXT(+) mouse mammary tumor model, this compound at a dose of 5 mg/kg for six weeks resulted in a 95% inhibition of tumor growth, which was significantly superior to the effects of tamoxifen, diethylstilbestrol, and Onapristone.[1]

  • When administered to mice with established MXT(+) tumors, this compound showed strong inhibitory effects, comparable to ovariectomy and superior to Onapristone at lower doses.[1]

  • In nude mice implanted with the human T61 receptor-positive mammary carcinoma, this compound at 10 mg/kg significantly slowed tumor growth, proving more effective than Onapristone but less so than tamoxifen.[1]

  • In a rat model of NMU-induced mammary carcinoma, this compound inhibited tumor growth in a dose-dependent manner, showing slightly superior efficacy to Onapristone but less than ovariectomy.[1]

In Vitro Studies on Breast Cancer Cell Lines:

Direct comparative IC50 values for this compound are scarce. However, data for the widely studied Type II antagonist, Mifepristone (RU486), in the PR-positive breast cancer cell line MCF-7 provides a benchmark for the potential efficacy of this class of compounds.

CompoundCell LineAssay DurationIC50 (µM)Reference
Mifepristone (RU486)MCF-796 hours6.9 ± 0.5[1][2]
Mifepristone (RU486)MCF-796 hours12.8 ± 1.1[1][2]

It is important to note that the antiproliferative effects of progesterone antagonists can be cell line-dependent and influenced by the specific hormonal milieu of the cancer cells.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the progesterone receptor signaling pathway. As a Type II antagonist, it allows the progesterone receptor to bind to progesterone response elements (PREs) on the DNA. However, it is thought to prevent the subsequent recruitment of co-activators necessary for gene transcription, thereby blocking progesterone-mediated cellular responses, such as proliferation.

Progesterone_Receptor_Signaling_Pathway Progesterone Receptor Signaling and Antagonist Intervention cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_complex Inactive PR-HSP Complex Progesterone->PR_complex Binds to PR Active_PR Active PR Dimer PR_complex->Active_PR HSP dissociation & Dimerization PR_ZK112993_complex PR-ZK112993 Complex PR_complex->PR_ZK112993_complex Forms inactive complex PRE Progesterone Response Element (DNA) Active_PR->PRE Binds to DNA This compound This compound This compound->PR_complex Binds to PR PR_ZK112993_complex->PRE Binds to DNA Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Recruits co-activators Blocked_Transcription Transcription Blocked PRE->Blocked_Transcription Fails to recruit co-activators Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to Inhibition_of_Proliferation Inhibition_of_Proliferation Blocked_Transcription->Inhibition_of_Proliferation Leads to

Caption: Progesterone Receptor Signaling and Antagonist Action

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., T47D, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, Onapristone, Mifepristone (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and other progesterone antagonists. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell_Proliferation_Assay_Workflow Workflow for Cell Proliferation (MTT) Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with progesterone antagonists Incubate_24h->Treat_Cells Incubate_Time_Course Incubate for 24-96h Treat_Cells->Incubate_Time_Course Add_MTT Add MTT solution Incubate_Time_Course->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Cell Proliferation Assay Workflow
Western Blot for Progesterone Receptor Isoforms

This protocol outlines the general steps for determining the expression levels of progesterone receptor isoforms (PR-A and PR-B) in cell lines.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for PR-A and PR-B, or a pan-PR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of PR-A and PR-B.

Conclusion

This compound is a potent Type II progesterone antagonist with demonstrated anti-tumor activity in preclinical models. While direct quantitative comparisons of its antiproliferative efficacy in various breast cancer cell lines are limited, its mechanism of action and performance relative to other progesterone antagonists like Onapristone suggest it is a valuable tool for research into progesterone receptor-targeted cancer therapies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of ZK112993: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ZK112993 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Hazard Profile of this compound

Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Very toxic to aquatic life with long-lasting effects.

This information dictates that this compound must be managed as a hazardous waste.

Quantitative Hazard Data

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, short-term (acute)Category 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term (chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal to remove residual chemical hazards.

Materials:

  • Empty this compound container

  • Appropriate solvent capable of dissolving this compound

  • Waste collection container, properly labeled as "Hazardous Waste"

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • In a well-ventilated area, such as a fume hood, add a small amount of a suitable solvent to the empty this compound container.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the solvent rinsate into a designated hazardous waste container.

  • Repeat the rinsing process two more times to ensure the container is triple-rinsed.

  • Allow the container to air dry completely in the fume hood.

  • Once dry, the container can be disposed of in the regular trash, unless local regulations require otherwise. The rinsate must be disposed of as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Protocol start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid container Empty Contaminated Container waste_type->container Container package_solid Package in a labeled, sealed hazardous waste container solid_waste->package_solid package_liquid Collect in a compatible, sealed hazardous waste container liquid_waste->package_liquid decontaminate Triple-rinse with appropriate solvent container->decontaminate approved_disposal Dispose through an approved hazardous waste disposal facility package_solid->approved_disposal package_liquid->approved_disposal collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of rinsed container in regular trash (check local regulations) decontaminate->dispose_container collect_rinsate->package_liquid

Caption: this compound disposal decision workflow.

Step-by-Step Disposal Procedures

  • Identification and Segregation : Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions. Segregate this waste from non-hazardous materials to prevent cross-contamination.[1]

  • Personal Protective Equipment (PPE) : Before handling this compound waste, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containerization :

    • Solid Waste : Place all solid waste contaminated with this compound into a clearly labeled, durable, and leak-proof hazardous waste container.[1] The container must be kept closed except when adding waste.[1]

    • Liquid Waste : Collect all liquid waste containing this compound in a compatible, screw-cap container. Ensure the container is properly labeled as "Hazardous Waste" and lists this compound as a component. Do not overfill the container.

  • Labeling : All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[1]

  • Storage : Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Disposal : The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1] The high aquatic toxicity of this compound necessitates strict adherence to this rule to prevent environmental contamination.

References

Safeguarding Researchers: Comprehensive Personal Protective Equipment (PPE) and Disposal Protocols for ZK112993

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of ZK112993, a potent selective progesterone (B1679170) receptor modulator (SPRM). All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure personal safety and minimize environmental contamination. Given the pharmacological activity of this compound, stringent control measures are mandatory.

Personal Protective Equipment (PPE)

All handling of this compound, whether in solid or solution form, requires strict adherence to the following personal protective equipment standards. These measures are designed to prevent accidental exposure through inhalation, dermal contact, or ingestion.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesTwo pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standard.[1] The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).Prevents skin contact and absorption. Double gloving provides an additional barrier in case the outer glove is breached.
Body Protection Disposable GownPolyethylene-coated polypropylene (B1209903) or other laminate material resistant to chemical permeation.[1] Solid front with back closure, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination. Fabric lab coats are not permissible as they can absorb the compound.
Eye Protection Safety GogglesChemical splash goggles that provide a seal around the eyes.Protects eyes from splashes of solutions or airborne particles of the solid compound.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Respiratory Protection RespiratorAn N95 respirator is the minimum requirement for handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.Protects against inhalation of aerosolized particles.

Operational Plan for Handling this compound

This compound Handling Workflow This compound Handling Workflow cluster_Prep Preparation cluster_Handling Compound Handling cluster_Cleanup Post-Experiment A Don Appropriate PPE B Prepare Work Area in Designated Hood A->B Secure Area C Verify Emergency Equipment (Spill Kit, Eyewash) B->C Safety Check D Weigh Solid this compound in Ventilated Enclosure C->D Proceed to Handling E Prepare Solutions in Chemical Fume Hood D->E For Solutions F Conduct Experiment E->F Begin Experiment G Decontaminate Work Surfaces F->G Post-Procedure H Segregate Waste G->H Waste Management I Doff PPE in Designated Area H->I Final Step

A flowchart outlining the procedural steps for safely handling this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure. All waste must be treated as hazardous.

Waste StreamCollection ContainerLabelingDisposal Procedure
Solid this compound Sealed, rigid, puncture-resistant container."Hazardous Waste: this compound (Solid)" and the biohazard symbol.[2]Dispose of through the institution's hazardous waste management program.[3][4]
Contaminated Labware (e.g., pipette tips, tubes) Lined, rigid, puncture-resistant container."Hazardous Waste: this compound Contaminated Sharps/Labware" and the biohazard symbol.Dispose of through the institution's hazardous waste management program.
Contaminated PPE (gloves, gown, etc.) Lined, sealed waste container."Hazardous Waste: this compound Contaminated PPE" and the biohazard symbol.Dispose of through the institution's hazardous waste management program.
Aqueous Waste Containing this compound Sealed, leak-proof container compatible with the solvent."Hazardous Waste: this compound in [Solvent]" and the biohazard symbol.Dispose of through the institution's hazardous waste management program. Do not dispose of down the drain.

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

This compound Disposal Pathway This compound Disposal Pathway cluster_WasteType Identify Waste Type cluster_Container Select Appropriate Container Start Waste Generation Solid Solid Compound or Contaminated Sharps Start->Solid Liquid Aqueous Solution Start->Liquid PPE Contaminated PPE Start->PPE SolidContainer Rigid, Puncture-Resistant, Labeled Container Solid->SolidContainer LiquidContainer Sealed, Leak-Proof, Labeled Container Liquid->LiquidContainer PPEContainer Lined, Sealed, Labeled Container PPE->PPEContainer Disposal Dispose via Institutional Hazardous Waste Program SolidContainer->Disposal LiquidContainer->Disposal PPEContainer->Disposal

A diagram illustrating the waste segregation and disposal process for this compound.

Emergency Procedures: In the event of a spill or personal exposure, immediately alert personnel in the vicinity and follow the institution's established emergency protocols. An appropriate spill kit for potent compounds should be readily accessible. For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention. Always report any exposure to your supervisor and the institution's environmental health and safety office.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZK112993
Reactant of Route 2
Reactant of Route 2
ZK112993

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